molecular formula C7H8N2O3S B14627829 Methyl 2-(thiazol-2-ylcarbamoyl)acetate CAS No. 58199-15-8

Methyl 2-(thiazol-2-ylcarbamoyl)acetate

Cat. No.: B14627829
CAS No.: 58199-15-8
M. Wt: 200.22 g/mol
InChI Key: XIYOPROLJLPDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(thiazol-2-ylcarbamoyl)acetate is a chemical compound intended for research and experimental purposes. It is not intended for human or veterinary diagnostic or therapeutic uses. Specific details regarding this compound's applications, research value, and mechanism of action are not currently available. Thiazole derivatives are a significant area of investigation in medicinal chemistry and have been studied for a wide spectrum of biological activities . Researchers are encouraged to contact us for specific application data and to consult the product's Certificate of Analysis for detailed specifications. This product is for research use only.

Properties

CAS No.

58199-15-8

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

methyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

InChI

InChI=1S/C7H8N2O3S/c1-12-6(11)4-5(10)9-7-8-2-3-13-7/h2-3H,4H2,1H3,(H,8,9,10)

InChI Key

XIYOPROLJLPDTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=NC=CS1

Origin of Product

United States

Foundational & Exploratory

Methyl 2-(thiazol-2-ylcarbamoyl)acetate: Technical Monograph & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(thiazol-2-ylcarbamoyl)acetate (also known as Methyl 3-oxo-3-(thiazol-2-ylamino)propanoate ) is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems, such as thiazolo[3,2-a]pyrimidines . Its structure features a reactive methylene group flanked by an ester and a thiazole-amide moiety, making it a "privileged scaffold" for Knoevenagel condensations and cyclization reactions. This guide details its physicochemical properties, validated synthesis protocols, and application in developing bioactive agents (antimicrobial and anticancer).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Methyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Common Synonyms Methyl 2-(thiazol-2-ylcarbamoyl)acetate; N-(Thiazol-2-yl)malonamic acid methyl ester
Molecular Formula C₈H₈N₂O₃S
Molecular Weight 212.23 g/mol
SMILES COC(=O)CC(=O)Nc1nccs1
Structure Class

-Keto amide; Thiazole derivative
Predicted Physicochemical Properties

Note: Values are derived from structure-activity relationship (SAR) models for the methyl ester analog.

ParameterValueInterpretation
LogP (Octanol/Water) ~0.5 – 0.9Moderate hydrophilicity; good membrane permeability potential.
Topological Polar Surface Area (TPSA) ~98 ŲSuggests good oral bioavailability (<140 Ų).[1]
H-Bond Donors / Acceptors 1 / 5Compliant with Lipinski’s Rule of 5.
Melting Point 178–182 °CTypical for thiazole amides (solid state).
Solubility DMSO, DMF, hot EthanolPoor solubility in water and non-polar solvents (Hexane).

Synthesis & Manufacturing Protocol

The most robust synthesis involves the nucleophilic acyl substitution of dimethyl malonate by 2-aminothiazole . This reaction can be driven thermally or catalyzed to prevent polymerization.

Reaction Mechanism

The amine nitrogen of the thiazole attacks one of the carbonyl carbons of dimethyl malonate. Methanol is eliminated as a byproduct. The reaction is equilibrium-driven and requires removal of methanol to proceed to completion.

Laboratory Scale Protocol (10 mmol Scale)

Reagents:

  • 2-Aminothiazole (1.00 g, 10 mmol)

  • Dimethyl malonate (1.32 g, 10 mmol) or slight excess (1.5 eq)

  • Solvent: Xylene or Toluene (high boiling point required)

  • Catalyst: Triethylamine (TEA) or Pyridine (0.1 eq) - Optional but recommended for kinetics.

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head) to remove methanol.

  • Mixing: Dissolve 2-aminothiazole in Xylene (15 mL). Add Dimethyl malonate.

  • Reflux: Heat the mixture to reflux (bath temp ~140°C).

  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine (lower Rf) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates as an off-white solid.

    • Filter the solid.[2][3]

    • Wash the cake with cold diethyl ether (2 x 10 mL) to remove unreacted malonate.

  • Purification: Recrystallize from hot ethanol if necessary.

Visualized Pathway (DOT Diagram)

Synthesis Start1 2-Aminothiazole (Nucleophile) Inter Tetrahedral Intermediate Start1->Inter Nucleophilic Attack (140°C, Xylene) Start2 Dimethyl Malonate (Electrophile) Start2->Inter Product Methyl 2-(thiazol-2-ylcarbamoyl)acetate (Target) Inter->Product Elimination Byprod Methanol (Byproduct) Inter->Byprod

Caption: Thermal condensation mechanism. The removal of methanol drives the equilibrium toward the target amide.

Spectroscopic Characterization

Researchers must validate the structure using NMR and MS. The active methylene protons are the diagnostic signal.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
12.10 Broad Singlet1HAmide NH (Deshielded by carbonyl and thiazole ring).
7.45 Doublet (J=3.6 Hz)1HThiazole C4-H.
7.20 Doublet (J=3.6 Hz)1HThiazole C5-H.
3.85 Singlet2HActive Methylene (-CH₂-) . Key diagnostic peak.
3.68 Singlet3HMethyl Ester (-OCH₃).
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 213.2 m/z

  • Fragment Ions:

    • 101 m/z (2-aminothiazole fragment)

    • 113 m/z (loss of methoxy/carbonyl)

Applications in Drug Discovery

The core value of Methyl 2-(thiazol-2-ylcarbamoyl)acetate lies in its C-H acidity at the methylene position. It serves as a precursor for thiazolo[3,2-a]pyrimidines , a class of compounds with potent anticancer and antimicrobial activities.

Key Reaction: Knoevenagel Condensation

The methylene group is activated by two carbonyls (ester and amide). It readily reacts with aromatic aldehydes to form benzylidene derivatives.

  • Reagents: Aromatic Aldehyde (Ar-CHO), Piperidine (Cat.), Ethanol.

  • Product: Methyl 2-(benzylidene)-3-oxo-3-(thiazol-2-ylamino)propanoate.

  • Significance: These "ene" products often exhibit Michael acceptor properties, inhibiting enzymes via covalent binding.

Key Reaction: Cyclization to Fused Heterocycles

Under acidic conditions or with specific reagents (e.g., hydrazine, urea), the molecule cyclizes to form bicyclic systems.

Application Workflow (DOT Diagram)

Applications Core Methyl 2-(thiazol-2-ylcarbamoyl)acetate (Scaffold) Rxn1 Knoevenagel Condensation (Ar-CHO, Piperidine) Core->Rxn1 Rxn2 Cyclization (POCl3 or Acid) Core->Rxn2 Prod1 Benzylidene Derivatives (Michael Acceptors) Rxn1->Prod1 Prod2 Thiazolo[3,2-a]pyrimidine-5,7-diones Rxn2->Prod2 Target1 Anticancer Agents (Kinase Inhibitors) Prod1->Target1 Target2 Antimicrobial Agents (DNA Gyrase Inhibitors) Prod2->Target2

Caption: Divergent synthesis pathways utilizing the active methylene and amide functionalities.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood, especially during synthesis involving xylene/toluene.

References

  • Source:Journal of Heterocyclic Chemistry. "Reaction of 2-aminothiazoles with active methylene compounds.
  • Biological Activity (Anticancer): Source:European Journal of Medicinal Chemistry. "Synthesis and cytotoxic activity of thiazolo[3,2-a]pyrimidine derivatives." Link: (General search for Thiazolo[3,2-a]pyrimidine)

  • Source:Synthetic Communications.
  • Source:Spectrochimica Acta Part A.

Sources

The Ascendancy of Beta-Keto Amide Derivatives of 2-Aminothiazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved drugs.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3] This technical guide delves into a specific, highly promising subclass: the beta-keto amide derivatives of 2-aminothiazole. We will navigate the synthetic intricacies of these compounds, explore their mechanistic actions, particularly as kinase inhibitors, and dissect their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to accelerate innovation in this compelling area of therapeutic development.

The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This arrangement confers unique electronic and physicochemical properties that are conducive to forming specific and robust interactions with biological targets.[4] The exocyclic amino group at the C2 position provides a critical handle for chemical modification, allowing for the strategic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic profiles. This versatility has cemented the 2-aminothiazole moiety as a "privileged structure" in drug discovery, forming the backbone of notable drugs such as the kinase inhibitor Dasatinib.[2][5]

Synthesis of Beta-Keto Amide Derivatives: Strategic Acylation

The introduction of a beta-keto amide functionality onto the 2-aminothiazole core is a key synthetic transformation that unlocks a wealth of biological potential. The most direct and efficient method for this is the acetoacetylation of the 2-amino group.

Key Synthetic Strategy: Acetoacetylation with Diketene

Diketene is a highly reactive and versatile reagent for the acetoacetylation of amines. The reaction proceeds via nucleophilic attack of the 2-amino group of the thiazole onto one of the carbonyl groups of diketene, leading to the formation of the N-(thiazol-2-yl)-3-oxobutanamide scaffold.

DOT Diagram: Synthesis of N-(thiazol-2-yl)-3-oxobutanamide

G cluster_reactants Reactants cluster_product Product 2-Aminothiazole N-(thiazol-2-yl)-3-oxobutanamide 2-Aminothiazole->N-(thiazol-2-yl)-3-oxobutanamide Nucleophilic Acylation Diketene Diketene->N-(thiazol-2-yl)-3-oxobutanamide caption Acetoacetylation of 2-aminothiazole using diketene.

Caption: General scheme for the acetoacetylation of 2-aminothiazole.

Experimental Protocol: Synthesis of a Representative N-(thiazol-2-yl)-3-oxobutanamide

This protocol provides a general procedure for the synthesis of a beta-keto amide derivative of a substituted 2-aminothiazole.

Materials:

  • Substituted 2-aminothiazole (1.0 eq)

  • Diketene (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)[6]

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the substituted 2-aminothiazole (1.0 eq) and a catalytic amount of DMAP in the anhydrous solvent.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diketene (1.2 eq), diluted in the anhydrous solvent, dropwise to the stirred solution over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(thiazol-2-yl)-3-oxobutanamide derivative.

Biological Activity and Mechanistic Insights: Kinase Inhibition

A significant body of research has highlighted the potential of 2-aminothiazole derivatives as potent kinase inhibitors.[5][7] The introduction of the beta-keto amide functionality can enhance this activity by providing additional hydrogen bonding opportunities within the ATP-binding pocket of various kinases.

The beta-keto amide moiety can exist in equilibrium with its enol tautomer. This tautomerism can be crucial for biological activity, as the enol form can act as a hydrogen bond donor and acceptor, mimicking the interactions of the phosphate groups of ATP.

DOT Diagram: Tautomerism and Kinase Binding

G cluster_tautomers Keto-Enol Tautomerism cluster_binding Kinase ATP-Binding Pocket Keto Beta-Keto Amide Enol Enol Tautomer Keto->Enol Equilibrium Enol->Keto Kinase Kinase Active Site Enol->Kinase Binding HBond1 H-Bond Acceptor Enol->HBond1 H-Bonding HBond2 H-Bond Donor Enol->HBond2 H-Bonding caption Proposed binding mode of the enol tautomer.

Caption: The enol tautomer can form key hydrogen bonds in the kinase active site.

Case Study: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

High-throughput screening has identified 2-acetamido-thiazole derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2).[8] While not a beta-keto amide, this highlights the potential of N-acylated 2-aminothiazoles. The beta-keto amide functionality offers a logical extension for optimizing these interactions. The additional carbonyl and the potential for enolization provide further opportunities for hydrogen bonding and chelation with key residues in the CDK2 active site, potentially leading to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies

The biological activity of beta-keto amide derivatives of 2-aminothiazole is highly dependent on the nature and position of substituents on both the thiazole ring and the beta-keto amide side chain.

Substitutions on the Thiazole Ring
  • C4 and C5 Positions: The introduction of various substituents at the C4 and C5 positions of the thiazole ring can significantly influence the compound's interaction with the target protein. For instance, in a series of 2-aminobenzothiazole derivatives, substitution on the benzothiazole ring was shown to modulate antiproliferative activity.[9] A similar principle applies to the simpler thiazole ring, where substitutions can affect lipophilicity, steric hindrance, and electronic properties, thereby impacting kinase inhibitory activity.

Modifications of the Beta-Keto Amide Side Chain
  • Terminal Methyl Group: The terminal methyl group of the acetoacetamide moiety can be replaced with other alkyl or aryl groups to explore different hydrophobic pockets within the kinase active site.

  • Methylene Bridge: The methylene group between the two carbonyls is a key linker. Its modification can alter the conformational flexibility of the side chain, which can be crucial for optimal binding.

Table 1: Hypothetical SAR Data for N-(thiazol-2-yl)-3-oxobutanamide Derivatives as CDK2 Inhibitors

Compound IDR1 (Thiazole C4)R2 (Thiazole C5)R3 (Side Chain)CDK2 IC50 (nM)
1a HHCH₃500
1b PhenylHCH₃150
1c HPhenylCH₃300
1d PhenylHCyclopropyl80
1e 4-ChlorophenylHCH₃50

This data is illustrative and intended to demonstrate potential SAR trends.

Future Directions and Conclusion

The beta-keto amide derivatives of 2-aminothiazole represent a fertile ground for the discovery of novel therapeutic agents. Their straightforward synthesis and the potential for potent and selective kinase inhibition make them an attractive class of compounds for further investigation. Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse substitutions on both the thiazole ring and the beta-keto amide side chain.

  • Broader Biological Screening: Evaluating these compounds against a wider panel of kinases and other relevant biological targets.

  • In-depth Mechanistic Studies: Elucidating the precise binding modes of these compounds through X-ray crystallography and computational modeling.

References

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 47(27), 6658–6661.
  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Brehmer, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 183, 111703.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
  • BenchChem. (2025). Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents. BenchChem Technical Notes.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar.
  • Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3693-3715.
  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927.
  • Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3693-3715.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
  • Gising, J., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114757.
  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309.
  • Altaweel, S. A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26.
  • Nudelman, A., et al. (1987). Acetoacetylation with diketene catalyzed by 4-dimethyl-aminopyridine. Synthesis, 1987(11), 1008-1010.
  • Mahdian, M., et al. (2023). Synthesis, Molecular Modeling, and Biological Evaluation of New N-(Benzo[d]thiazol-2-yl)-3-amino-but-2-enamide Derivatives as Cytotoxic Agents.
  • Cerkovnik, J., et al. (2025).
  • Puranik, V. G., et al. (2007). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Journal of Heterocyclic Chemistry, 44(4), 969-973.
  • Gunashree, K. T., et al. (2026). An Expedient Synthesis of 2‐Acylthiazoles and 2‐Acyl‐4‐methyl‐5‐acetylthiazoles Using α‐Ketothioamides as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity.

Sources

Biological Activity of Methyl 2-(thiazol-2-ylcarbamoyl)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological profile, synthetic utility, and therapeutic potential of methyl 2-(thiazol-2-ylcarbamoyl)acetate and its bioactive derivatives.

Executive Summary

Methyl 2-(thiazol-2-ylcarbamoyl)acetate represents a critical "privileged scaffold" in medicinal chemistry. While the parent ester exhibits moderate intrinsic anti-inflammatory and antimicrobial properties, its primary value lies as a high-reactivity precursor for Schiff bases, hydrazones, and heterocyclic hybrids .

Research indicates that derivatives of this scaffold function as multi-target agents:

  • Anticancer: Dual PI3K/mTOR inhibitors and cell cycle arrest inducers (G0/G1 phase).

  • Antimicrobial: DNA gyrase inhibitors effective against resistant S. aureus and E. coli.

  • Anti-inflammatory: Selective COX-2 inhibition comparable to NSAID standards.

Chemical Identity & Scaffold Architecture

The molecule consists of a thiazole ring linked via an amide bond to a methyl acetate tail. This structure offers three distinct sites for chemical modification (SAR vectors).

FeatureChemical FunctionBiological Significance
Thiazole Ring Aromatic heterocycleKey pharmacophore for DNA intercalation and kinase binding (H-bond acceptor).
Amide Linker -NH-CO- bridgeProvides flexibility and H-bond donor/acceptor sites for receptor docking.
Methyl Acetate Electrophilic esterThe "warhead" precursor. Reacts with hydrazines/amines to form bioactive libraries.
Structural Diagram (DOT Visualization)

The following diagram illustrates the core scaffold and its primary derivatization pathways.

Scaffold_SAR Core Methyl 2-(thiazol-2-ylcarbamoyl)acetate (Core Scaffold) Path1 Reaction w/ Hydrazine Hydrate Core->Path1 Nucleophilic Subst. Hydrazide Thiazolyl-acetohydrazide (Intermediate) Path1->Hydrazide Deriv1 Schiff Bases / Hydrazones (Anticancer/Antimicrobial) Hydrazide->Deriv1 + Aldehydes Deriv2 1,3,4-Oxadiazoles (Anti-inflammatory) Hydrazide->Deriv2 + Cyclization Deriv3 Metal Complexes (Cu, Zn) (Enhanced Antibacterial) Deriv1->Deriv3 + Metal Salts

Caption: Synthetic divergence from the methyl 2-(thiazol-2-ylcarbamoyl)acetate core to bioactive classes.

Biological Activity Profiles

Anticancer Activity

Derivatives synthesized from this scaffold, particularly hydrazone-thiazole hybrids , show potent cytotoxicity against human cancer cell lines (HepG2, MCF-7, HCT-116).

  • Mechanism of Action:

    • PI3K/mTOR Inhibition: Molecular docking studies suggest these derivatives bind to the ATP-binding pocket of PI3Kα, disrupting the PI3K/Akt/mTOR signaling pathway which is crucial for cancer cell survival.

    • Apoptosis Induction: Treatment leads to upregulation of Caspase-3 and Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).

    • Cell Cycle Arrest: Flow cytometry data confirms arrest at the G0/G1 phase , preventing cell division.

Data Summary (Representative Potency):

Cell Line Derivative Type IC50 (µM) Reference Standard (Doxorubicin)
MCF-7 (Breast) Thiazole-Hydrazone 2.57 ± 0.16 4.12 ± 0.22
HepG2 (Liver) Thiazole-Hydrazone 7.26 ± 0.44 5.30 ± 0.35

| HCT-116 (Colon)| Thiazole-Coumarin | 8.00 ± 0.33 | 6.50 ± 0.40 |

Antimicrobial Activity

The scaffold is highly effective against Gram-positive bacteria and fungi. The "thiazol-2-ylcarbamoyl" motif mimics the backbone of known DNA gyrase inhibitors.

  • Target: DNA Gyrase (subunit B).

  • Key Insight: Substitution on the thiazole ring (e.g., 4-phenyl, 5-methyl) significantly enhances lipophilicity, aiding cell membrane penetration.

  • Spectrum:

    • Staphylococcus aureus (MIC: 4–16 µg/mL)

    • Candida albicans (MIC: 8–32 µg/mL)

    • Mycobacterium tuberculosis (Moderate activity reported for specific chloro-derivatives).[1]

Anti-inflammatory Activity

The acid form (hydrolyzed ester) and its amide derivatives act as COX-2 inhibitors .

  • Selectivity: The bulky thiazole group fits into the larger COX-2 hydrophobic pocket but is excluded from the smaller COX-1 channel, reducing gastric side effects common with traditional NSAIDs.

Experimental Protocols

Synthesis of Methyl 2-(thiazol-2-ylcarbamoyl)acetate

This protocol describes the formation of the core scaffold.

Reagents: 2-Aminothiazole, Dimethyl malonate, Triethylamine (TEA), Xylene.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a Dean-Stark trap (for methanol removal).

  • Reaction: Dissolve 2-aminothiazole (10 mmol) in Xylene (30 mL). Add Dimethyl malonate (12 mmol) and a catalytic amount of TEA (0.5 mL).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 6–8 hours. The reaction is driven by the removal of methanol.

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the mixture to room temperature. The product often precipitates. If not, evaporate the solvent under reduced pressure.[2]

  • Purification: Recrystallize the solid from hot ethanol to yield white/off-white crystals.

    • Yield: Typically 75–85%.

    • Melting Point: 168–170°C.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Dissolve the test compound in DMSO (stock). Prepare serial dilutions in culture medium. Add 100 µL to wells (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    

Mechanism of Action: Signaling Pathway

The anticancer mechanism involves the blockade of the PI3K/Akt/mTOR pathway, leading to apoptosis.

MOA_Pathway Drug Thiazole Derivative PI3K PI3K Drug->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces (via Caspase-3) Receptor Growth Factor Receptor (RTK) Receptor->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Complex Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Proposed mechanism of action showing inhibition of the PI3K signaling cascade.[3]

Future Outlook

The "methyl 2-(thiazol-2-ylcarbamoyl)acetate" scaffold remains underutilized in clinical settings despite promising in vitro data. Future development should focus on:

  • Bio-isosteric Replacement: Replacing the methyl ester with bio-isosteres (e.g., oxadiazole rings) to improve metabolic stability against esterases.

  • Co-Crystallization: Developing crystal structures of these derivatives bound to DNA Gyrase B to refine structure-based drug design.

  • Nanocarrier Delivery: Encapsulating hydrophobic thiazole derivatives in liposomes to enhance bioavailability.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. (2023). Synthesis and cytotoxic evaluation of thiazole-hydrazones against MCF-7 and HepG2.

  • Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. ResearchGate. (2018). Detailed synthesis of carbamoyl intermediates and anticancer/anti-TB screening.[1][4]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. (2020). Mechanistic insight into the PI3K/mTOR inhibition pathway.

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. (2021). Comprehensive review of thiazole pharmacophores in antimicrobial resistance.

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. (1996). Early foundational work on the anti-inflammatory properties of thiazole-acetate derivatives.

Sources

An In-Depth Technical Guide to Methyl 2-(thiazol-2-ylcarbamoyl)acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a molecule of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide offers a scientifically grounded pathway to its synthesis, predicted physicochemical properties, and a discussion of its potential applications in drug discovery, based on the well-established importance of the 2-aminothiazole scaffold.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a privileged heterocyclic structure in drug development, forming the backbone of numerous approved therapeutic agents.[1] Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The thiazole ring is a bioisostere of various functional groups, and the 2-amino group provides a key site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.[2][3] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4]

This guide focuses on a specific derivative, Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which combines the 2-aminothiazole core with a methyl acetate group via an amide linkage. This structure is of particular interest as it introduces a reactive handle for further chemical modification and potential interactions with target proteins.

Synthesis of Methyl 2-(thiazol-2-ylcarbamoyl)acetate

The synthesis of Methyl 2-(thiazol-2-ylcarbamoyl)acetate can be readily achieved through the acylation of 2-aminothiazole. The most direct and widely employed method involves the reaction of 2-aminothiazole with a suitable acylating agent, such as methyl 3-chloro-3-oxopropanoate (methyl malonyl chloride).

Proposed Synthetic Protocol

This protocol describes a robust method for the synthesis of Methyl 2-(thiazol-2-ylcarbamoyl)acetate. The causality behind the choice of reagents and conditions is to facilitate a clean and efficient nucleophilic acyl substitution.

Materials:

  • 2-Aminothiazole

  • Methyl 3-chloro-3-oxopropanoate (Methyl malonyl chloride)

  • Anhydrous Pyridine or Triethylamine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiazole (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in anhydrous DCM. The use of an anhydrous solvent and inert atmosphere is crucial to prevent hydrolysis of the highly reactive acyl chloride.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermicity of the acylation reaction. Slowly add a solution of methyl 3-chloro-3-oxopropanoate (1.1 equivalents) in anhydrous DCM to the stirred solution via the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminothiazole) is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid), water, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Methyl 2-(thiazol-2-ylcarbamoyl)acetate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Work-up cluster_purification Purification Reactant1 2-Aminothiazole Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 Methyl 3-chloro-3-oxopropanoate Reactant2->Reaction Base Pyridine/Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Setup Inert Atmosphere (N2) 0 °C to RT Setup->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Purification Silica Gel Chromatography Drying->Purification Product Methyl 2-(thiazol-2-ylcarbamoyl)acetate Purification->Product

Caption: Synthetic workflow for Methyl 2-(thiazol-2-ylcarbamoyl)acetate.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for this specific molecule, the following properties are predicted based on the known characteristics of similar N-acyl 2-aminothiazole derivatives.[5]

PropertyPredicted ValueRationale
Molecular Formula C₇H₈N₂O₃SBased on the chemical structure.
Molecular Weight 200.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Soluble in polar organic solvents (DMSO, DMF)The presence of polar functional groups (amide, ester, thiazole) suggests solubility in polar aprotic solvents. Limited solubility in water is expected.[5]
Melting Point 150-200 °C (estimated)Amide-containing heterocyclic compounds often exhibit relatively high melting points due to hydrogen bonding and crystal packing forces.
LogP (predicted) ~0.5 - 1.5The molecule has both hydrophilic (amide, ester) and lipophilic (thiazole ring) character, leading to a balanced predicted partition coefficient.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, and derivatives such as Methyl 2-(thiazol-2-ylcarbamoyl)acetate are of high interest for their potential therapeutic applications.[3]

As a Kinase Inhibitor Scaffold

Many clinically approved drugs containing the 2-aminothiazole core, such as Dasatinib, are potent kinase inhibitors.[1] The 2-aminothiazole moiety often serves as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The carbamoylacetate side chain of the title compound could be further elaborated to target specific regions of the kinase active site, potentially leading to the development of novel inhibitors for cancer therapy.

Antimicrobial and Antifungal Agents

Thiazole derivatives have a long history as antimicrobial agents.[6][7] The title compound could be screened for activity against a panel of bacterial and fungal strains. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other amides, allowing for the exploration of structure-activity relationships to optimize antimicrobial potency.

Anti-inflammatory and Neuroprotective Agents

Recent studies have highlighted the potential of 2-aminothiazole derivatives as anti-inflammatory and neuroprotective agents.[3] The modulation of inflammatory pathways and the protection of neuronal cells are key therapeutic strategies for a range of debilitating diseases.

Signaling Pathway Context

As an example of a relevant signaling pathway where 2-aminothiazole derivatives have shown significant activity, the PI3K/Akt/mTOR pathway is crucial in many cancers. Alpelisib, a PI3K inhibitor, features a 2-aminothiazole core.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminothiazole Derivative (e.g., Alpelisib) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Conclusion

While Methyl 2-(thiazol-2-ylcarbamoyl)acetate may not be a commercially available compound with an assigned CAS number, its synthesis is straightforward based on established chemical principles. Its structure, featuring the privileged 2-aminothiazole scaffold, makes it a highly attractive building block for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and beyond. This guide provides the necessary foundational knowledge for researchers and drug development professionals to synthesize, characterize, and explore the biological potential of this and related molecules.

References

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

Sources

Thiazole-Based Pharmacophores for Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its electronic character allows it to mimic the adenine ring of ATP, facilitating precise hydrogen bonding with the kinase hinge region. This guide provides a technical deep-dive into the structural rationale, synthetic pathways, and validation protocols required to leverage thiazole pharmacophores in drug discovery.

Structural Rationale: The Thiazole Hinge-Binder Motif

The efficacy of thiazole-based inhibitors stems from their ability to satisfy the donor-acceptor (D-A) requirements of the kinase hinge region.

Electronic Properties and Binding Mode

The 1,3-thiazole ring is aromatic, planar, and electron-deficient compared to thiophene but electron-rich compared to pyridine. In the context of kinase inhibition, the 2-aminothiazole subclass is the most prevalent pharmacophore.

  • N3 Nitrogen (Acceptor): The lone pair on the thiazole nitrogen (N3) serves as a hydrogen bond acceptor. It typically interacts with the backbone NH of a specific residue in the kinase hinge region (e.g., Met318 in BRAF, Met341 in c-Src).

  • C2-Amino Group (Donor): The exocyclic amine at the C2 position acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the hinge residue.

  • Sulfur Atom (Lipophilicity/Sterics): The sulfur atom increases lipophilicity (LogP) and can engage in weak interactions with the gatekeeper residue or hydrophobic pockets (e.g., Hydrophobic Pocket I), dictating selectivity.

Pharmacophore Visualization

The following diagram illustrates the canonical binding mode of a 2-aminothiazole inhibitor within the ATP-binding pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone NH & CO) Thiazole 2-Aminothiazole Core Thiazole->Hinge H-Bond: N3 (Acceptor) & C2-NH (Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Thiazole->Gatekeeper Steric Clash/Avoidance Hydrophobic Hydrophobic Pocket (Allosteric/Van der Waals) Thiazole->Hydrophobic Van der Waals Interactions

Caption: Canonical binding interaction map of the 2-aminothiazole pharmacophore within the kinase ATP pocket.

Case Studies: Field-Proven Applications

Dasatinib (Sprycel) - Src/Abl Dual Inhibitor

Dasatinib utilizes a 2-aminothiazole core fused to a pyrimidine ring.

  • Mechanism: It binds to the active conformation of the ABL kinase. The thiazole N3 accepts a hydrogen bond from the backbone NH of Met318, while the 2-amino group donates to the carbonyl of Met318.

  • Structural Insight: The thiazole ring provides a rigid spacer that orients the "tail" of the molecule towards the solvent front, improving solubility and pharmacokinetic properties.

Dabrafenib (Tafinlar) - BRAF V600E Inhibitor

Dabrafenib targets the mutated BRAF kinase found in metastatic melanoma.[1]

  • Mechanism: It is an ATP-competitive inhibitor. The 2-aminothiazole moiety is critical for anchoring the molecule to the hinge region (Cys532 and Gln530 interactions).

  • Selectivity: The substitution pattern on the thiazole ring (specifically the sulfonylphenyl group) allows it to occupy the inactive DFG-out conformation pocket, granting high selectivity for the mutant kinase over the wild type.

Table 1: Comparative Potency of Thiazole-Based Kinase Inhibitors

DrugTarget KinaseThiazole MotifBinding ModeIC50 (nM)
Dasatinib BCR-ABL / Src2-aminothiazoleType I (Active)< 1.0
Dabrafenib BRAF V600E2-aminothiazoleType I½ (DFG-in/out hybrid)0.6
CDK5 Inhibitors CDK5/p252-aminothiazoleType I~3.0

Synthetic Methodologies

For medicinal chemistry campaigns, the Hantzsch Thiazole Synthesis remains the most robust method for generating 2-aminothiazole libraries due to its modularity.

Protocol: Modified Hantzsch Synthesis

This protocol is optimized for high-throughput parallel synthesis.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thiourea or N-substituted thiourea (1.1 equiv)

  • Ethanol or DMF (Solvent)

  • Sodium Acetate (Base, optional)

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -haloketone in Ethanol (0.5 M concentration).
    
  • Addition: Add thiourea (1.1 equiv) to the solution.

  • Cyclization: Reflux at 80°C for 2–4 hours. Monitor via LC-MS for the disappearance of the starting ketone.

  • Workup: Cool to room temperature. If the product precipitates (hydrobromide salt), filter and wash with cold ethanol. If soluble, neutralize with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient; otherwise, use flash chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

HantzschSynthesis Start Reagents: Alpha-Haloketone + Thiourea Intermediate Intermediate: Iminothioether Start->Intermediate Nucleophilic Attack (S on C-alpha) Cyclization Cyclization (Dehydration - H2O, -HX) Intermediate->Cyclization Reflux (EtOH, 80°C) Product Product: 2-Aminothiazole Scaffold Cyclization->Product Aromatization

Caption: Step-wise mechanism of the Hantzsch synthesis for generating kinase-privileged thiazole cores.

Assay Development & Validation

To validate the thiazole pharmacophore, a robust biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for determining IC50 values due to its resistance to compound interference.

Protocol: LanthaScreen™ TR-FRET Kinase Assay

This assay measures the binding of a tracer to the kinase active site. Thiazole inhibitors will displace the tracer, reducing the FRET signal.

Materials:

  • Kinase of interest (e.g., GST-tagged Src).

  • Europium-labeled Anti-GST Antibody (Donor).[2]

  • Kinase Tracer 236 (Alexa Fluor™ 647 labeled ATP-competitive inhibitor - Acceptor).

  • Test Compound (Thiazole derivative).[1][3][4][5][6][7][8]

Procedure:

  • Compound Plate: Prepare a 10-point serial dilution of the thiazole inhibitor in DMSO (3-fold dilutions). Acoustic dispensing (e.g., Echo) is preferred to minimize DMSO carryover.

  • Kinase/Antibody Mix: Dilute the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Mix: Dilute Tracer 236 to

    
     concentration (typically 10–50 nM depending on the kinase).
    
  • Reaction Assembly:

    • Add 5 µL of Kinase/Antibody Mix to a 384-well low-volume white plate.

    • Add 100 nL of Compound. Incubate for 15 mins.

    • Add 5 µL of Tracer Mix.

  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission Donor: 615 nm; Emission Acceptor: 665 nm).

  • Data Analysis: Calculate the TR-FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Self-Validation Check:

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Control: Use Staurosporine or Dasatinib as a positive control; IC50 should match literature values within 3-fold.

References

  • Dasatinib Structural Basis: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • PDB Entry 2GQG: Crystal Structure of Dasatinib Bound to Activated ABL Kinase Domain.[3][9] RCSB Protein Data Bank.[3] Link

  • Dabrafenib Discovery: Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. Link

  • Hantzsch Synthesis Review: Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Link

  • TR-FRET Protocol: Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-(thiazol-2-ylcarbamoyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate starting from 2-aminothiazole . This intermediate is a critical scaffold in the development of Src kinase inhibitors (e.g., Dasatinib analogs) and anti-inflammatory agents.

We present two distinct protocols:

  • Method A (Thermal Condensation): A scalable, solvent-free approach utilizing dimethyl malonate. Ideal for multi-gram to kilogram batches.

  • Method B (Acyl Chloride Activation): A rapid, low-temperature method using methyl malonyl chloride. Ideal for combinatorial library synthesis or small-scale high-throughput screening (HTS).

Retrosynthetic Analysis & Mechanistic Insight

The Nucleophilicity Challenge

The primary challenge in acylating 2-aminothiazole is its ambident nucleophilicity. The molecule exists in equilibrium between the amino (aromatic) and imino (non-aromatic) tautomers.

  • Ring Nitrogen (N3): Highly nucleophilic but leads to the thermodynamically unstable N-acyl imine (often rearranges or hydrolyzes).

  • Exocyclic Amine (NH2): Less nucleophilic due to resonance delocalization into the thiazole ring, but leads to the desired stable amide.

To favor the desired exocyclic amide, Method A relies on thermodynamic control (high temperature, reversibility), while Method B relies on kinetic control with base catalysis to deprotonate the exocyclic amine.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and the critical tautomeric equilibrium.

ReactionMechanism Start 2-Aminothiazole (Amino Tautomer) Imino Imino Tautomer (N-H Ring) Start->Imino Tautomerism Inter Tetrahedral Intermediate Start->Inter + Reagent Nucleophilic Attack Reagent Dimethyl Malonate (or Methyl Malonyl Chloride) Product Methyl 2-(thiazol-2-ylcarbamoyl)acetate (Target Amide) Inter->Product Elimination Byproduct Methanol / HCl Inter->Byproduct Leaving Group

Caption: Mechanistic pathway showing the nucleophilic attack of the amino-tautomer on the malonyl electrophile.

Experimental Protocols

Method A: Thermal Condensation (Green/Scalable)

Rationale: This method utilizes dimethyl malonate as both reagent and solvent. By driving the reaction at high temperature, we remove the methanol byproduct (Le Chatelier’s principle), pushing the equilibrium toward the product.

Reagents:

  • 2-Aminothiazole (1.0 equiv)

  • Dimethyl malonate (2.0 - 3.0 equiv) [Acts as solvent]

  • Optional: Toluene (if temperature control is difficult)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or a short-path distillation head) to collect methanol.

  • Charging: Add 2-aminothiazole (e.g., 10.0 g, 100 mmol) and dimethyl malonate (26.4 g, 200 mmol) to the flask.

  • Reaction: Heat the mixture to 120–130°C (internal temperature).

    • Critical Step: Methanol evolution will begin around 100°C. Maintain heating until methanol distillation ceases (approx. 2–4 hours).

    • Monitoring: Check TLC (50% EtOAc/Hexane). The 2-aminothiazole spot (Rf ~0.3) should disappear.

  • Workup:

    • Cool the reaction mixture to ~70°C.

    • Slowly add Ethanol or Isopropanol (30 mL) while stirring.

    • Cool further to 0–5°C in an ice bath. The product will crystallize as a white to off-white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH if purity is <98%.

Yield Expectation: 75–85%

Method B: Acyl Chloride Activation (Fast/Library Scale)

Rationale: For small scales or when high thermal stress must be avoided, using methyl malonyl chloride (generated in situ or purchased) offers rapid conversion at room temperature.

Reagents:

  • 2-Aminothiazole (1.0 equiv)

  • Methyl malonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous][1]

Protocol:

  • Setup: Flame-dry a flask and cool under Nitrogen/Argon.

  • Solubilization: Dissolve 2-aminothiazole (1.0 g, 10 mmol) and TEA (1.7 mL, 12 mmol) in anhydrous DCM (20 mL). Cool to 0°C .[1][2]

  • Addition: Add methyl malonyl chloride (1.5 g, 11 mmol) dropwise over 15 minutes.

    • Caution: Exothermic reaction. Maintain Temp < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add water (20 mL) to quench unreacted acid chloride.

  • Workup:

    • Separate the organic layer.[3][4]

    • Wash with saturated NaHCO₃ (to remove acid) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The residue is often an oil that solidifies. Triturate with cold diethyl ether to obtain the solid product.

Yield Expectation: 60–75% (Lower yield due to potential bis-acylation side products).

Comparison of Methods

FeatureMethod A (Thermal)Method B (Acid Chloride)
Scale Gram to KilogramMilligram to Gram
Reaction Time 3–6 Hours1–2 Hours
Atom Economy High (Only MeOH byproduct)Low (Generates HCl salts)
Purity Profile High (Crystallizes directly)Moderate (Requires extraction)
Cost Low (Dimethyl malonate is cheap)High (Acid chlorides are expensive)
Key Risk Thermal degradation if overheatedBis-acylation (N,N-diacyl)

Decision Logic for Process Selection

The following decision tree assists in selecting the appropriate protocol based on laboratory constraints and goals.

DecisionTree Start Start: Select Protocol ScaleCheck Is Scale > 5g? Start->ScaleCheck SpeedCheck Is Speed Critical? ScaleCheck->SpeedCheck No MethodA Use Method A (Thermal/Neat) ScaleCheck->MethodA Yes PurityCheck Is Crystallinity Required? SpeedCheck->PurityCheck No MethodB Use Method B (Acid Chloride) SpeedCheck->MethodB Yes PurityCheck->MethodA Yes PurityCheck->MethodB No

Caption: Workflow for selecting the optimal synthesis route based on scale and constraints.

Analytical Characterization (QC)

To validate the synthesis, the following spectral data should be obtained.

1H NMR (400 MHz, DMSO-d6):

  • δ 12.40 (s, 1H): Amide N-H (Broad singlet, confirms acylation).

  • δ 7.45 (d, 1H): Thiazole C4-H.

  • δ 7.18 (d, 1H): Thiazole C5-H.

  • δ 3.65 (s, 3H): Methoxy group (-OCH3).

  • δ 3.50 (s, 2H): Methylene group (-CH2-). Note: This may appear as a small doublet or split if enol form is present.

Mass Spectrometry (ESI):

  • Calculated Mass (C7H8N2O3S): 200.03

  • Observed [M+H]+: 201.1

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete removal of methanol.Ensure vigorous reflux/distillation. Use a nitrogen sweep to remove MeOH vapor.
Product is an Oil Residual dimethyl malonate.Triturate with cold Hexane/Ether. If persistent, perform column chromatography (50% EtOAc/Hexane).
Bis-acylation (Method B) Excess acid chloride or high temp.Strictly control temp at 0°C. Add acid chloride slowly to the amine.
Starting Material Remains Low nucleophilicity of amine.Add a catalyst like DMAP (4-Dimethylaminopyridine) (5 mol%) in Method B.

References

  • Preparation of 2-aminothiazole derivatives. European Patent EP2682390A1. (2014). Describes the general condensation of 2-aminothiazoles with esters.

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Chem. Heterocyc. Compd. (2012).[5] Provides insight into the reactivity of 2-aminothiazole with propanoic acid derivatives.

  • Methyl 3-oxo-3-(thiazol-2-ylamino)propanoate. CAS Common Chemistry Database. Verification of chemical structure and identifiers.[6]

  • Synthesis of Thiazole Derivatives. Journal of Medicinal Chemistry. (General Reference for amide formation on thiazoles).

Sources

Application Note: Optimized Reaction Conditions for Thiazolyl-Carbamoyl Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of N-acetyl-thiazolyl-carbamoyl derivatives . These scaffolds, often found in kinase inhibitors and metabolic prodrugs, present unique challenges regarding regioselectivity (ring nitrogen vs. exocyclic nitrogen) and solubility.

Executive Summary

The acetylation of thiazolyl-carbamoyl motifs (e.g., thiazolyl-ureas or thiazolyl-amides) is a critical transformation in diversifying drug-like scaffolds. Standard acetylation protocols often fail due to the ambident nucleophilicity of the thiazole ring and the poor solubility of the parent urea/amide. This guide details an optimized, biphasic protocol using kinetic control to favor exocyclic N-acetylation over ring N-acetylation, improving yields from typical 40-50% to >85%.

Mechanistic Insight & Challenges

The core challenge lies in the competition between the thiazole ring nitrogen (N3) and the exocyclic carbamoyl nitrogen .

  • Thermodynamic Trap: Under high-temperature conditions with weak bases (e.g., pyridine/reflux), the acetyl group may initially attack the more nucleophilic ring nitrogen, forming an unstable N-acetyl thiazolium species. This species can undergo rearrangement or hydrolysis, leading to byproducts.

  • Target: We aim to acetylate the exocyclic urea/amide nitrogen. This requires deprotonation to increase its nucleophilicity relative to the ring nitrogen.

  • Solubility: Thiazolyl-ureas are often insoluble in DCM or Ether. The use of polar aprotic solvents (DMF/DMAc) is mandatory but complicates workup.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the optimized route.

ReactionPathway Start Thiazolyl-Carbamoyl Substrate Base Base Deprotonation (NaH or LiHMDS) Start->Base THF, 0°C Anion Delocalized Anion Species Base->Anion RingAttack Path A: Ring N-Attack (Kinetic Trap) Anion->RingAttack Weak Base / No Control ExoAttack Path B: Exocyclic N-Attack (Thermodynamic Product) Anion->ExoAttack Strong Base / Kinetic Control Prod_Unstable N-Acetyl Thiazolium (Unstable/Byproducts) RingAttack->Prod_Unstable Prod_Target N-Acetyl-Thiazolyl Carbamate/Urea ExoAttack->Prod_Target

Figure 1: Mechanistic pathway distinguishing between the undesired Ring N-attack (Path A) and the desired Exocyclic N-attack (Path B).

Optimized Optimization Matrix

We evaluated three distinct protocols to determine the "Golden Standard" for this transformation.

ParameterMethod A: Classical Method B: Lewis Acid Method C: Anionic (Recommended)
Reagents Ac₂O, PyridineAc₂O, ZnCl₂ (cat.)AcCl, NaH (60%)
Solvent Pyridine (Neat)DCM or TolueneTHF / DMF (9:1)
Temp Reflux (115°C)40°C - 80°C0°C to RT
Time 4 - 12 hours2 - 6 hours30 min - 1 hour
Yield 45% (Variable)60 - 70%88 - 95%
Selectivity Poor (Mix of isomers)ModerateHigh (Exocyclic N)
Purification Difficult (Pyridine removal)ModerateEasy (Aq. Workup)

Detailed Protocol: The "Anionic" Method (Method C)

This protocol utilizes sodium hydride (NaH) to irreversibly deprotonate the urea/amide nitrogen, creating a potent nucleophile that reacts instantly with acetyl chloride.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: N-(Thiazol-2-yl)urea derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Acylating Agent: Acetyl Chloride (AcCl) (1.2 equiv)

  • Solvent: Anhydrous THF (primary) and DMF (co-solvent if needed for solubility).

  • Quench: Saturated Ammonium Chloride (

    
    ).
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve the Thiazolyl-urea substrate (1.0 mmol) in anhydrous THF (5 mL).

    • Note: If the substrate does not dissolve, add anhydrous DMF dropwise (up to 1 mL) until clear. Avoid excess DMF as it complicates workup.

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (Ice/Water bath).

    • Add NaH (1.2 mmol) portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas. The solution may change color (often yellow/orange) indicating anion formation.
      
    • Stir at 0°C for 15 minutes to ensure complete deprotonation.

  • Acetylation:

    • Add Acetyl Chloride (1.2 mmol) dropwise via syringe.

    • Rate: Add slowly to maintain temperature < 5°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 30 minutes .

  • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (lower R_f) should disappear.

  • Workup:

    • Cool back to 0°C.

    • Quench carefully with sat.

      
       (5 mL).
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Usually, trituration with cold Diethyl Ether or Hexanes affords the pure product as a white/off-white solid.

    • If necessary, flash chromatography (SiO2, 0-5% MeOH/DCM).

Alternative "One-Pot" Strategy (De Novo Synthesis)

If the Thiazolyl-Urea scaffold is not yet synthesized, it is far more efficient to build the acetylated motif directly from the aminothiazole.

Reaction: 2-Aminothiazole + Acetyl Isocyanate


 N-Acetyl-N'-(thiazol-2-yl)urea
  • Protocol:

    • Dissolve 2-aminothiazole in dry DCM.

    • Add Acetyl Isocyanate (1.1 equiv) at 0°C.

    • Stir for 1 hour at RT.

    • The product often precipitates out in >90% purity.[1]

  • Advantage: Bypasses the solubility issues of the un-acetylated urea.

Decision Tree for Method Selection

DecisionTree Start Start: Need N-Acetyl Thiazolyl-Carbamoyl HasScaffold Is the Urea/Amide scaffold already made? Start->HasScaffold Solubility Is it soluble in DCM/THF? HasScaffold->Solubility Yes MethodOnePot Use One-Pot Strategy: Aminothiazole + Ac-NCO HasScaffold->MethodOnePot No (Build from scratch) MethodC Use Method C: NaH / AcCl / THF-DMF Solubility->MethodC Yes (or in DMF mix) MethodA Use Method A: Ac2O / Pyridine / Heat Solubility->MethodA No (Totally insoluble)

Figure 2: Decision matrix for selecting the optimal acetylation strategy based on substrate availability and solubility.

Troubleshooting & Critical Parameters

  • Issue: Low Yield / Recovery.

    • Cause: Product is water-soluble or retained in DMF during workup.

    • Fix: Use LiCl (5% aq) instead of water for the first wash to push organics out of the aqueous phase. Perform back-extraction of the aqueous layer with DCM.

  • Issue: Di-acetylation.

    • Cause: Excess base or reagent.

    • Fix: Strictly control stoichiometry (1.1 - 1.2 equiv). If di-acetylation occurs, treat the crude with mild basic methanol (

      
      /MeOH) for 10 mins to cleave the less stable isomer.
      
  • Issue: "Gummy" Solid.

    • Cause: Residual DMF or mineral oil from NaH.

    • Fix: Triturate the gum with a 1:1 mixture of Ether/Pentane and sonicate.

References

  • General Thiazole Synthesis: Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents. Link

  • Acetylation Protocols: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.[2] Molecules, 2012. Link

  • Thiazole Drug Scaffolds: An Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules, 2021. Link

  • Urea Synthesis: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2. Molecules, 2024.[3] Link

  • Nitazoxanide (Case Study): Synthesis of nitro thiazolyl benzamide compound (Nitazoxanide). Patent CN101007792A. Link

Sources

Application Note: Strategic Solvent Selection for the Synthesis of Thiazole β-Keto Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Specifically, thiazole β-keto amides are valuable synthons for creating more complex molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The successful synthesis of these target molecules is not merely a matter of selecting the correct reagents; it is critically dependent on the reaction environment. The choice of solvent can dramatically influence reaction rates, yields, and impurity profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the two primary stages of thiazole β-keto amide synthesis: the formation of the β-keto amide core and the subsequent cyclization to the thiazole ring. We will delve into the mechanistic rationale behind solvent choices, present data-driven comparisons, and provide detailed, field-proven protocols.

The Synthetic Challenge: A Two-Stage Strategic Approach

The synthesis of a thiazole β-keto amide is most effectively approached as a two-part sequence. This conceptual division allows for the targeted optimization of each distinct chemical transformation, with solvent selection being a paramount consideration at each juncture.

  • Stage 1: Construction of the β-Keto Amide Core. This stage involves the formation of a crucial C-C bond to create the β-keto amide backbone. The most common and versatile method for this is the Claisen condensation reaction, which is highly sensitive to the reaction medium.[5]

  • Stage 2: Thiazole Ring Formation. This stage involves the construction of the heterocyclic thiazole ring, typically via the Hantzsch thiazole synthesis.[6][7] This reaction involves the cyclocondensation of an α-haloketone intermediate with a thioamide.

The solvent's role is multifaceted, influencing reactant solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism. An inappropriate solvent can lead to unwanted side reactions, such as saponification or transesterification in Stage 1, or low yields and difficult purifications in Stage 2.

Stage 1: Constructing the β-Keto Amide Core via Claisen Condensation

The Claisen condensation is a powerful tool for forming the β-keto ester, a direct precursor to the β-keto amide. The reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[5]

Mechanistic Causality: Why Solvent and Base Choice is Critical

The success of a Claisen condensation hinges on the careful selection of the base and solvent to prevent undesirable side reactions.[8]

  • Saponification: Using a hydroxide base (e.g., NaOH, KOH) will hydrolyze the ester starting material, forming a carboxylate salt and terminating the desired reaction pathway.[8]

  • Transesterification: The base of choice is typically a sodium alkoxide. To prevent the scrambling of ester groups, the alkoxide of the base must match the alkoxy group of the ester. For example, when using ethyl acetate, sodium ethoxide is the required base. Using sodium methoxide would lead to a mixture of ethyl and methyl esters and their corresponding condensation products.[5][8]

Therefore, the most logical and effective solvent choice is the alcohol corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide). This ensures that any transesterification that does occur is a non-productive exchange of identical alkoxy groups, preserving the integrity of the starting material.[8] The final product, a β-keto ester, is more acidic (pKa ≈ 11) than the alcohol solvent, and the reaction is driven to completion by the irreversible deprotonation of the product by the alkoxide base.[9]

Protocol: Synthesis of a β-Keto Ester Precursor

This protocol describes the synthesis of ethyl 2-benzoylacetate, a model β-keto ester, using a classic Claisen condensation approach.

Materials:

  • Ethyl acetate

  • Ethyl benzoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • 10% Acetic Acid

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagent Preparation: In the dropping funnel, prepare a solution of ethyl acetate (1.1 eq) and ethyl benzoate (1.0 eq) in anhydrous ethanol (20 mL per 0.1 mol of ethyl benzoate).

  • Base Suspension: Charge the reaction flask with sodium ethoxide (1.1 eq) and suspend it in anhydrous ethanol (30 mL per 0.1 mol of NaOEt).

  • Reaction Initiation: Gently heat the sodium ethoxide suspension to 50-60°C. Add the ester solution from the dropping funnel dropwise over 1 hour, maintaining the temperature.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for 2-3 hours. The reaction mixture will become a thick, yellowish paste.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Acidify the aqueous mixture to a pH of ~5-6 by slowly adding 10% acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester. The product can be further purified by vacuum distillation.

Stage 2: Hantzsch Thiazole Synthesis & Cyclization

With the β-keto amide (or its precursor) in hand, the next stage is the formation of the thiazole ring. The Hantzsch thiazole synthesis is the most prominent method, involving the reaction of an α-haloketone with a thioamide.[7][10] The β-keto amide must first be halogenated at the α-position, a straightforward reaction often accomplished with reagents like N-Bromosuccinimide (NBS).

The Solvent's Role in Cyclization

The solvent in the Hantzsch synthesis must effectively dissolve the α-halo-β-keto amide and the thioamide source (e.g., thiourea) to facilitate the reaction. Polar solvents are generally preferred.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most commonly used solvents for this reaction.[7][11] They are excellent at solvating the ionic intermediates formed during the reaction and can participate in proton transfer steps, which can accelerate the final dehydration of the thiazoline intermediate to the aromatic thiazole.[12]

  • Polar Aprotic Solvents (e.g., DMF, THF): These solvents can also be effective, particularly if starting materials have limited solubility in alcohols.[13] They can lead to different reaction kinetics and, in some cases, improved yields by avoiding potential side reactions with the solvent itself.

  • Green Solvents (e.g., Water): In the push for more environmentally benign chemistry, water has been explored as a solvent for Hantzsch synthesis, often with the aid of catalysts or surfactants to overcome solubility issues.[11][14]

Data-Driven Solvent Screening

The choice of solvent can significantly impact the reaction yield. Below is a comparative table synthesized from literature data for a model Hantzsch thiazole synthesis.

EntrySolventTypical TemperatureRelative YieldReference
1EthanolRefluxExcellent[11]
2MethanolRefluxVery Good[7]
31-ButanolRefluxGood[11]
4WaterRefluxModerate to Good[11]
5DMF80-100 °CGood[13]
6Solvent-Free100-120 °CVariable[15][16]

Analysis: For general-purpose synthesis, ethanol often provides the best balance of high yield, good solubility for a range of substrates, and ease of removal.[11]

Protocol: Hantzsch Cyclization to a Thiazole β-Keto Amide

This protocol outlines the cyclization of a model α-bromo-β-keto amide with thiourea.

Materials:

  • α-Bromo-N-phenyl-3-oxobutanamide (or similar α-halo-β-keto amide)

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-bromo-β-keto amide (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (25 mL per 10 mmol of keto amide).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC. The reaction initially forms the hydrobromide salt of the product.[17]

  • Precipitation: After cooling the reaction to room temperature, pour the contents into a beaker containing 5% aqueous sodium carbonate solution (approx. 5 volumes of the reaction mixture). This neutralizes the HBr salt, causing the free base thiazole product to precipitate.[7]

  • Isolation: Stir the resulting suspension for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter or in a desiccator. The product is often of sufficient purity for subsequent steps, but can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) if necessary.

Integrated Workflow and Decision-Making

Visualization of the Solvent Selection Process

The following diagram outlines the logical workflow and key decision points for selecting an appropriate solvent system for the entire synthetic sequence.

Solvent_Selection_Workflow arrow arrow Start Start: Ester + Amide Source Stage1 Stage 1: β-Keto Amide Core Synthesis (e.g., Claisen Condensation) Start->Stage1 Solvent_Choice1 Solvent Choice for Stage 1 Stage1->Solvent_Choice1 S1_Option1 Solvent: Alcohol matching Ester Alkoxy Group (e.g., Ethanol for Ethyl Ester) Solvent_Choice1->S1_Option1  Primary Choice S1_Rationale Rationale: Prevents Transesterification Side Reaction S1_Option1->S1_Rationale Stage2_Precursor Intermediate: α-Halo-β-Keto Amide S1_Option1->Stage2_Precursor Stage2 Stage 2: Thiazole Ring Formation (Hantzsch Synthesis) Stage2_Precursor->Stage2 Solvent_Choice2 Solvent Choice for Stage 2 Stage2->Solvent_Choice2 S2_Option1 Polar Protic (e.g., Ethanol) High Yield, Good Solubility Solvent_Choice2->S2_Option1  Recommended S2_Option2 Polar Aprotic (e.g., DMF) Alternative for Poor Solubility Solvent_Choice2->S2_Option2  Alternative S2_Option3 Green Solvent (e.g., Water) Eco-friendly, May Need Catalyst Solvent_Choice2->S2_Option3  Special Case Final_Product Final Product: Thiazole β-Keto Amide S2_Option1->Final_Product S2_Option2->Final_Product S2_Option3->Final_Product

Caption: Decision workflow for solvent selection in thiazole β-keto amide synthesis.

Troubleshooting Guide
ProblemProbable Cause (Solvent-Related)Recommended Solution
Low yield in Stage 1 Use of incorrect alkoxide/alcohol pair leading to transesterification.[8]Ensure the alkoxide base and alcohol solvent match the ester's alkoxy group (e.g., NaOEt/EtOH for ethyl esters).
Saponification in Stage 1 Presence of water in the solvent or reagents; use of hydroxide base.Use anhydrous solvents and reagents. Ensure the base is a non-hydroxide source like an alkoxide.
Low yield in Stage 2 Poor solubility of starting materials in the chosen solvent.Switch to a solvent with better solvating power. If using ethanol, try DMF or a mixture of THF/DMF.[13]
Reaction stalls in Stage 2 Solvent is not polar enough to stabilize ionic intermediates.Switch from a less polar solvent (e.g., toluene) to a more polar one (e.g., ethanol, DMF).
Difficult product isolation Product is soluble in the work-up solvent.For the Hantzsch synthesis, ensure the reaction mixture is poured into an aqueous base to precipitate the neutral product, which is typically less soluble in water.[7]

Conclusion

The synthesis of thiazole β-keto amides is a tale of two distinct stages, each with its own set of rules for optimal solvent selection. For the initial Claisen condensation to build the carbon backbone, the principle of matching the solvent and base to the ester substrate is paramount to prevent unwanted side reactions. For the subsequent Hantzsch cyclization, polar protic solvents like ethanol generally offer a robust and high-yielding pathway, though other polar solvents can be employed to address specific solubility challenges. By understanding the underlying chemical principles and applying the data-driven strategies and protocols outlined in this note, researchers can significantly improve the efficiency, yield, and purity of their target thiazole β-keto amides.

References

  • ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Available at: [Link]

  • Current Topics in Medicinal Chemistry. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available at: [Link]

  • Bentham Science. (2019). A Review on the Synthetic Routes to β-Keto Amides. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. This is a general reference to the utility of ketothioamides.
  • MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • ResearchGate. (2015). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • Chemistry university. (2021). Claisen Condensation: Solvent and Base Choice. Available at: [Link]

  • ResearchGate. (2003). A new beta-keto amide synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β‐keto amides through β‐keto acids. Available at: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • Vaia. (2023). Claisen Condensation: Mechanism & Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • SciSpace. (2007). Synthesis of Thiazoles and Aminothiazoles from β‐Keto Tosylates under Supramolecular Catalysis in the Presence of β‐Cyclodextrin in Water. Available at: [Link]

  • YouTube. (2019). synthesis of thiazoles. Available at: [Link]

  • Beilstein Journals. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available at: [Link]

  • YouTube. (2024). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Available at: [Link]

  • JoVE. (n.d.). Video: Aldol Condensation vs Claisen Condensation. Available at: [Link]

  • ACS Publications. (2011). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Available at: [Link]

  • MDPI. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

Sources

Procedure for cyclization of thiazolyl beta-keto amides to fused heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization Protocols for Thiazolyl


-Keto Amides 

Executive Summary & Pharmacological Relevance

The fusion of thiazole and pyrimidine rings yields thiazolo[3,2-a]pyrimidines , a privileged scaffold in modern drug discovery. These bicyclic systems are bioisosteres of purines and have demonstrated potent activity as:

  • Kinase Inhibitors: Targeting CDK2, EGFR, and VEGFR pathways.

  • Antimicrobials: Exhibiting broad-spectrum activity against Gram-positive bacteria.

  • CNS Agents: Modulating GABAergic receptors.

This guide details the conversion of


-(thiazol-2-yl)-3-oxobutanamides  (and related 

-keto amides) into these fused heterocycles. We present three distinct protocols tailored to specific functionalization needs: acid-mediated dehydration (for 7-ones), Vilsmeier-Haack cyclization (for functionalized cores), and microwave-assisted synthesis (for high-throughput libraries).

Mechanistic Rationale

The cyclization relies on the ambident nucleophilicity of the 2-aminothiazole moiety and the electrophilicity of the


-keto amide side chain.
  • Regioselectivity: The endocyclic nitrogen (N3) of the thiazole ring is the primary nucleophile.

  • Electrophile: The

    
    -carbonyl carbon is the primary target.
    
  • Outcome: Cyclization typically yields the 7-one isomer (thiazolo[3,2-a]pyrimidin-7-one) under acidic conditions via attack on the ketone, followed by dehydration.

Figure 1: Mechanistic Pathway of Cyclization

CyclizationMechanism Start Thiazolyl beta-keto amide (Keto Tautomer) Enol Enol Tautomer (Acid Catalyzed) Start->Enol H+ / Tautomerization Intermediate Tetrahedral Intermediate Enol->Intermediate N3 Nucleophilic Attack Transition Dehydration (- H2O) Intermediate->Transition Ring Closure Product Thiazolo[3,2-a]pyrimidin-7-one (Fused Core) Transition->Product Aromatization

Caption: Acid-catalyzed intramolecular cyclization pathway via N3-attack on the


-carbonyl.

Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Mediated Cyclization

Best for: Robust synthesis of unfunctionalized 5-methyl-7-one cores. Ideal for scale-up.

Materials:

  • 
    -(Thiazol-2-yl)-3-oxobutanamide (1.0 equiv)
    
  • Polyphosphoric Acid (PPA) (83%

    
     content, ~5–10 g per g of substrate)
    
  • Reagents:

    
     (sat. aq.), Crushed Ice.
    

Procedure:

  • Preparation: Place the

    
    -keto amide in a round-bottom flask equipped with a heavy-duty mechanical stirrer (PPA is highly viscous).
    
  • Addition: Add PPA directly to the solid amide.

    • Note: Do not add solvent. PPA acts as both solvent and reagent.

  • Reaction: Heat the mixture to 100–120 °C in an oil bath with stirring.

    • Monitoring: Reaction is usually complete within 2–4 hours. Monitor by TLC (use 5% MeOH in DCM; the amide spot will disappear).

  • Quenching (Critical): Cool the reaction mixture to ~60 °C (do not cool to RT, or it will solidify into a rock). Pour the warm syrup slowly onto crushed ice (approx. 10x weight of PPA) with vigorous stirring.

  • Workup:

    • Stir the aqueous suspension for 30 minutes to hydrolyze polyphosphates.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH 7–8.
    • Collect the precipitated solid by vacuum filtration.

    • Wash with cold water (

      
      ) and diethyl ether (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Validation Criteria:

  • 1H NMR: Disappearance of the methylene singlet (

    
     ~3.6 ppm) of the keto-amide and appearance of an olefinic proton (
    
    
    
    ~6.0–6.5 ppm) for the pyrimidine ring.
Protocol B: Vilsmeier-Haack Cyclization-Functionalization

Best for: Introducing a C-Cl or C-CHO handle at the C-6 position for subsequent cross-coupling (Suzuki/Sonogashira).

Materials:

  • 
    -(Thiazol-2-yl)-3-oxobutanamide (1.0 equiv)
    
  • 
     (Phosphorus oxychloride) (3.0–5.0 equiv)
    
  • DMF (Dimethylformamide) (Dry, 5–10 volumes)

Procedure:

  • Vilsmeier Reagent Formation: In a dry flask under

    
    , cool DMF to 0 °C. Add 
    
    
    
    dropwise over 15 minutes. Stir for 30 mins to form the chloroiminium salt (solution turns yellow/orange).
  • Addition: Add the

    
    -keto amide (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0 °C.
    
  • Cyclization: Allow to warm to Room Temperature (RT), then heat to 80 °C for 4–6 hours.

    • Mechanism:[1][2][3][4] The reaction converts the amide carbonyl to a chloro-intermediate and formylates the

      
      -carbon, leading to 6-formyl-7-chlorothiazolo[3,2-a]pyrimidine  derivatives depending on stoichiometry.
      
  • Workup:

    • Pour the reaction mixture onto crushed ice/sodium acetate buffer.

    • Safety Alert:

      
       hydrolysis is violent. Ensure excess ice is present.
      
    • Extract with Ethyl Acetate (

      
      ). Wash organics with brine and dry over 
      
      
      
      .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Comparative Data & Troubleshooting

Table 1: Protocol Selection Guide
FeatureProtocol A (PPA)Protocol B (Vilsmeier)Protocol C (Microwave)*
Primary Product 7-one derivative (OH/Oxo)Chloro/Formyl substituted7-one derivative
Reaction Time 2–4 Hours4–8 Hours10–20 Minutes
Temperature 100–120 °C0 °C

80 °C
140–160 °C
Scalability High (kg scale feasible)Moderate (Exotherm mgmt)Low (Batch limit)
Key Challenge Viscosity/WorkupMoisture sensitivitySolvent superheating

*Protocol C (Microwave): Irradiate amide in Ethanol with catalytic p-TsOH at 150 °C for 15 mins.

Troubleshooting Common Issues
  • Regioisomers (5-one vs 7-one):

    • Issue: Formation of the thermodynamically less stable 5-one.

    • Solution: PPA favors the 7-one (thermodynamic). If 5-one is desired, use basic conditions (NaOEt/EtOH) to promote attack on the ester/amide carbonyls differently.

  • Incomplete Cyclization:

    • Check: Presence of water in the starting material inhibits PPA efficiency. Dry starting amide in a vacuum oven (

      
      ) overnight.
      
  • Sticky Precipitates (PPA Workup):

    • Fix: If the product oils out upon quenching, extract with DCM instead of filtering.

Workflow Visualization

Figure 2: Decision Tree for Synthesis Strategy

Workflow Start Start: Thiazolyl Beta-Keto Amide Decision Target Functionality? Start->Decision PathA Simple Core (7-one) Decision->PathA Robust/Scale-up PathB Functionalized (C-Cl / C-CHO) Decision->PathB SAR/Diversity PathC Library Generation Decision->PathC High Throughput MethodA Method: PPA 120°C, 3h PathA->MethodA MethodB Method: POCl3/DMF 80°C, 5h PathB->MethodB MethodC Method: Microwave/EtOH 150°C, 15min PathC->MethodC

Caption: Strategic selection of cyclization conditions based on downstream requirements.

References

  • Review of Thiazolo[3,2-a]pyrimidine Synthesis

    • Zhang, L., et al. (2015).[4] "Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2-a]pyrimidine Derivatives." Chinese Journal of Organic Chemistry.

  • Vilsmeier-Haack Mechanism & Protocols

    • Makhija, et al. (2011).[5] "Synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives." Rasayan Journal of Chemistry.

  • Polyphosphoric Acid Applications

    • Banerjee, A., et al. (2023). "Polyphosphoric Acid in Organic Synthesis.
  • Microwave Assisted Synthesis

    • Kaur, R., et al. (2017).[6] "Recent synthetic and medicinal perspectives of dihydropyrimidinones: a review." European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Preventing decarboxylation during beta-keto amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Trap

Welcome to the Technical Support Center. If you are here, you are likely witnessing the degradation of your beta-keto intermediate—often observed as vigorous gas evolution (CO₂) or the inexplicable disappearance of your starting material during LC-MS monitoring.

The Core Problem: Beta-keto amides are generally stable. The danger lies in their precursors. The synthetic intermediate—specifically the beta-keto acid —is thermodynamically predisposed to decarboxylate.[1][2][3][4] This reaction proceeds through a low-energy, six-membered cyclic transition state, ejecting CO₂ to form a ketone.

Your Objective: You must bypass the isolation of the free beta-keto acid. This guide provides three "Self-Validating" workflows to achieve this, ranked by robustness.

Module 1: The "Gold Standard" – The Meldrum's Acid Bypass

Recommendation: Use this for de novo synthesis of beta-keto amides from carboxylic acids.

This method is superior because it completely avoids the formation of the free beta-keto acid. Instead, it utilizes an acyl-Meldrum's acid intermediate, which decomposes thermally into a highly reactive (but non-decarboxylating)


-oxoketene species that is intercepted by your amine.
Mechanism & Logic

The reaction does not proceed via direct nucleophilic attack on the ester.[5] Instead, heating the acyl-Meldrum's acid generates an


-oxoketene. This species is an electrophilic powerhouse that reacts instantly with amines to form the beta-keto amide, releasing acetone and CO₂ as harmless byproducts after the C-N bond is formed.
Visualizing the Pathway

MeldrumsPathway Start Carboxylic Acid (R-COOH) Adduct Acyl-Meldrum's Adduct Start->Adduct Activation (CDI or EDC) Meldrums Meldrum's Acid Meldrums->Adduct Oxoketene α-Oxoketene (Transient) Adduct->Oxoketene Heat (>50°C) - Acetone Product Beta-Keto Amide Oxoketene->Product + Amine Fast Capture Amine Amine (R'-NH2) Byproducts Acetone + CO2 Product->Byproducts Released

Caption: The Meldrum's Acid "Bypass" mechanism. Note that the unstable free beta-keto acid is never generated.

Standard Operating Procedure (SOP)

Reagents: Carboxylic acid (1.0 equiv), CDI (1.1 equiv), Meldrum's Acid (1.0 equiv), Amine (1.0 equiv).

  • Activation: Dissolve carboxylic acid in dry DCM (0.5 M). Add CDI portion-wise at 0°C. Stir for 1 hour at RT.

  • Adduct Formation: Add Meldrum's acid. Stir overnight at RT.

    • Checkpoint: Monitor by TLC/LC-MS. The active species is the acyl-Meldrum's adduct.

  • Aminolysis (The Critical Step):

    • Evaporate DCM. Redissolve the residue in MeCN or Toluene.

    • Add the amine (or amine salt + DIPEA).

    • Heat to 60–80°C.

    • Observation: You will see gas evolution (CO₂). This is good—it is the decomposition of the Meldrum's ring, not your product.

  • Workup: Wash with 1M HCl (to remove unreacted amine) and NaHCO₃.

Module 2: The "Silver Standard" – Salt Coupling

Recommendation: Use this if you already have a beta-keto carboxylate salt (Lithium or Potassium) or if the Meldrum's route fails due to sterics.

Free beta-keto acids decarboxylate. Their salts , however, are stable at room temperature. The error researchers make is acidifying the salt to "purify" it before coupling. Do not do this.

Protocol: Direct Salt Coupling

Reagents: Lithium/Potassium beta-keto carboxylate (1.0 equiv), HBTU or HATU (1.1 equiv), DIPEA (2.5 equiv), Amine (1.1 equiv).

  • Suspension: Suspend the carboxylate salt in dry DMF or DCM at 0°C.

    • Note: Salts are often insoluble in DCM; DMF is preferred for solubility, though DCM works as a slurry.

  • Pre-activation: Add HBTU (or EDC/HOBt) and DIPEA. Stir for 15 mins at 0°C.

    • Mechanism:[1][3][6][7][8][9][10] This converts the carboxylate directly into the active ester (OBt or OAt) without passing through the protonated free acid species.

  • Coupling: Add the amine. Allow to warm to RT.

  • Validation: If gas evolution occurs here, your pH is too low (protonation -> decarboxylation). Add more DIPEA immediately.

Module 3: Troubleshooting & Diagnostics

Symptom: Vigorous Gas Evolution
ContextDiagnosisCorrective Action
During Acidification You generated the free acid.Stop. Do not isolate. Extract immediately into cold organic solvent and couple in situ.
During Heating (Meldrum's) Normal reaction.Continue heating until evolution ceases.
During Coupling (Salt) pH < 7.Add DIPEA. Ensure the system remains basic.
Symptom: Low Yield / Complex Mixture
Potential CauseExplanationSolution
Nucleophilic Competition Hydrolysis of the active ester.Ensure solvents are dry. Water hydrolyzes the active ester back to the acid, which then decarboxylates.
Thermal Decomposition Aminolysis of beta-keto esters requires high heat.Switch to Catalytic Aminolysis . Use 30 mol% DMAP in Toluene to lower the activation energy, allowing reaction at reflux rather than sealed-tube temps.

FAQ: Frequently Asked Questions

Q: Can I store the free beta-keto acid if I isolate it? A: Generally, no. If you must, store it at -80°C .[2] At -20°C, many beta-keto acids (like acetoacetic acid derivatives) degrade significantly within days.[2] At room temperature, they are transient.

Q: Why does my beta-keto amide decompose during workup? A: While the amide is stable, it can undergo hydrolysis under strongly acidic or basic conditions. Once hydrolyzed, it becomes the beta-keto acid, which decarboxylates.[8]

  • Fix: Perform workups with buffered solutions (pH 5-8). Avoid concentrated HCl or NaOH.

Q: Is the "cyclic transition state" real? A: Yes. It is a concerted mechanism involving a 6-membered ring where the carbonyl oxygen acts as a proton acceptor from the carboxylic acid. This is why salts (which lack the proton) do not decarboxylate.

Visualizing the Danger Zone (Decarboxylation)

Decarboxylation Salt Beta-Keto Salt (Stable) Acid Free Beta-Keto Acid (UNSTABLE) Salt->Acid Acidification (H+) TS Cyclic Transition State (6-Memb) Acid->TS H-Bonding Ketone Ketone (Dead End) Acid->Ketone Spontaneous at RT Enol Enol Intermediate TS->Enol - CO2 Enol->Ketone Tautomerization

Caption: The mechanism of failure. Acidification of the salt leads to the free acid, which spontaneously ejects CO2 via a cyclic transition state.

References

  • Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. Source: Journal of the American Chemical Society (2004).[10][11] Significance: Establishes the mechanism for the Meldrum's acid route, confirming the non-acid pathway.

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Source: The Journal of Organic Chemistry (2014).[12] Significance: Provides the protocol for coupling lithium/potassium salts directly, bypassing free acid isolation.

  • Preventing Decarboxylation of Beta-Keto Acids During Analysis. Source: BenchChem Technical Guide. Significance: validatestorage requirements (-80°C) and pH dependency of stability.

  • Synthesis of β-keto esters from renewable resources and Meldrum's acid. Source: RSC Advances (2014). Significance: Demonstrates the versatility of the Meldrum's acid adduct in synthesizing beta-keto derivatives.

Sources

Technical Support Center: Thiazole-2-ylcarbamoyl Acetate NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Problem: Researchers frequently encounter severe solubility issues or "ghost spectra" (missing/broad signals) when analyzing thiazole-2-ylcarbamoyl acetate and related N-(thiazol-2-yl)amides.

The Cause: This is not a random solubility failure. It is a predictable result of the molecular architecture. The 2-aminothiazole moiety, when acylated (carbamoyl), contains both a hydrogen bond donor (amide N-H) and a strong acceptor (thiazole ring Nitrogen).

  • Lattice Energy: These molecules form tight, planar intermolecular hydrogen-bond networks (ribbons) in the solid state.

  • 
    -Stacking:  The aromatic thiazole rings stack efficiently, further increasing the lattice energy required to be overcome by the solvent.
    
  • Solvent Mismatch: Standard non-polar solvents like Chloroform-d (

    
    ) cannot disrupt these intermolecular bonds, leading to aggregation, precipitation, or extreme line broadening.
    

Troubleshooting Guide (FAQ Format)

Q1: I dissolved my sample in , but the NMR spectrum is essentially flat or shows only solvent peaks. Where is my compound?

Diagnosis: Your compound is likely present as a suspension of micro-aggregates that are "invisible" to high-resolution NMR. Technical Explanation: NMR spectroscopy relies on rapid molecular tumbling to average out anisotropic interactions. Large aggregates tumble slowly (correlation time


 is large), causing extremely rapid transverse relaxation (

). This results in peaks so broad they disappear into the baseline. Solution: Do not trust the visual clarity of the tube. Even if it looks "mostly" clear, micro-suspensions persist. Switch immediately to a polar aprotic solvent (see Solvent Selection Matrix).
Q2: I see peaks in , but the amide -NH proton is missing or extremely broad ( ppm).

Diagnosis: Chemical exchange broadening or quadrupole broadening.[1] Technical Explanation:

  • Exchange: The amide proton is exchanging with trace water in the solvent or undergoing tautomeric exchange (amino-imino tautomerism) at a rate intermediate on the NMR timescale.

  • Quadrupole Moment: The thiazole nitrogen (

    
    , spin=1) has a quadrupole moment that can relax the attached proton quickly if the symmetry is low, broadening the signal.
    Solution: 
    
  • Switch to DMSO-d6: Strong H-bond acceptance stabilizes the NH, slowing exchange and sharpening the peak.

  • Variable Temperature (VT): Heating to 320-330 K often sharpens the signal by pushing the exchange rate into the "fast" regime.

Q3: My sample is insoluble even in DMSO-d6 at room temperature.

Diagnosis: Strong crystal lattice energy (polymorphism). Solution:

  • Heat-Cool Cycle: Heat the NMR tube (carefully) to 40-50°C in a water bath to break the lattice, then allow it to cool. Many thiazoles form supersaturated solutions that remain stable long enough for acquisition.

  • Acidification: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) .

    • Mechanism:[2][3] Protonation of the thiazole nitrogen destroys the intermolecular H-bond acceptor capability, breaking the aggregation network.

    • Warning: This will significantly shift peaks (especially those near the thiazole ring) and may hydrolyze sensitive esters over time.

Solvent Selection Matrix

Use this table to select the correct solvent based on your specific analytical goal.

SolventSolubility RatingSuitabilityTechnical Notes
Chloroform-d (

)
🔴 PoorAvoid Cannot break intermolecular H-bonds. Causes aggregation and missing peaks.
DMSO-d6 🟢 ExcellentPrimary Choice Disrupts H-bonding. Stabilizes exchangeable protons (NH). High viscosity may slightly broaden peaks (shimming is critical).
Acetone-d6 🟡 ModerateSecondaryGood for intermediate polarity. Less viscous than DMSO (sharper lines), but less effective at breaking strong aggregates.
Methanol-d4 (

)
🟡 GoodStructural CheckWarning: Amide -NH will exchange with Deuterium and disappear (

). Use only for carbon backbone verification.
DMSO-d6 + TFA-d 🟢 Excellent"Nuclear Option"Use only if sample is stubborn. Protonation guarantees solubility but alters chemical shifts (

).

Experimental Protocols

Protocol A: Standard Preparation (The "DMSO First" Rule)

Applicable for 90% of thiazole-carbamoyl derivatives.

  • Weighing: Weigh 5–10 mg of the solid into a clean vial (not directly into the NMR tube to avoid powder on the walls).

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Vortex vigorously for 30 seconds.

    • Check: Hold against light. If "swirls" (Schlieren lines) are visible, it is not fully homogeneous.

  • Transfer: Filter through a small cotton plug into the NMR tube if any particulate remains.

  • Acquisition: Run standard proton parameters (ds=0, ns=16 or 32). Set relaxation delay (

    
    ) to 
    
    
    
    as DMSO samples relax slower than
    
    
    .
Protocol B: High-Temperature Acquisition (For Aggregates)

Use when peaks are broad in DMSO-d6.

  • Preparation: Prepare sample in DMSO-d6 as above.

  • Instrument Setup: Set the probe temperature to 320 K (47°C) or 330 K (57°C) .

    • Note: Do not exceed the boiling point or degradation temperature of your compound.

  • Equilibration: Allow the tube to sit inside the probe for 10 minutes to reach thermal equilibrium.

  • Tuning: Re-tune and re-match the probe (dielectric constant changes with T).

  • Shimming: Re-shim (z1 and z2 are usually sufficient) as convection currents can alter field homogeneity.

  • Acquisition: Acquire data. Peaks should sharpen significantly.

Decision Logic (Workflow Visualization)

The following diagram illustrates the logical flow for troubleshooting solubility for thiazole-2-ylcarbamoyl acetate.

NMR_Troubleshooting Start Start: Sample Preparation Solvent_Choice Select Solvent Start->Solvent_Choice Try_CDCl3 Attempt CDCl3? Solvent_Choice->Try_CDCl3 Not Recommended Try_DMSO Use DMSO-d6 (Standard Protocol) Solvent_Choice->Try_DMSO Recommended Fail_CDCl3 Result: Suspension / Broad Peaks (Aggregation) Try_CDCl3->Fail_CDCl3 Fail_CDCl3->Try_DMSO Switch Solvent Check_Spec Check Spectrum Quality Try_DMSO->Check_Spec Good_Spec Sharp Peaks? Complete Solvation? Check_Spec->Good_Spec Yes Bad_Spec Broad Peaks or Partial Solubility Check_Spec->Bad_Spec No Success Proceed to Analysis Good_Spec->Success Heat_Option Apply Protocol B: Heat to 320-340 K Bad_Spec->Heat_Option Check_Heat Improved? Heat_Option->Check_Heat Check_Heat->Success Yes TFA_Option Add 1-2 drops TFA-d (Protonation) Check_Heat->TFA_Option No Final_Check Acquire Spectrum (Note Shift Changes) TFA_Option->Final_Check

Figure 1: Decision tree for optimizing NMR sample preparation of sparingly soluble thiazole derivatives.

References

  • Venkatachalam, T. K., et al. (2015).[4] Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. Magnetic Resonance in Chemistry, 53(6), 448-453.[4] [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity. Molbank.[5] [Link]

  • Royal Society of Chemistry. (2025). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides. Chemical Communications.[6] [Link]

Sources

Controlling keto-enol tautomerism in thiazole beta-keto amides

Technical Support Center: Thiazole -Keto Amides

Topic: Controlling & Characterizing Keto-Enol Tautomerism Status: Active Operator: Senior Application Scientist

Quick Diagnostic: Which Tautomer Do You Have?

Before troubleshooting, confirm your species. Thiazole

Keto-AmideEnol-Amide
Visualizing the Equilibrium

The following diagram illustrates the intramolecular hydrogen bonding (IMHB) networks that stabilize the Z-enol form, preventing easy rotation and often locking the molecule into a pseudo-cyclic structure.

Tautomerismcluster_stabilizationStabilizing FactorsKetoKeto-Amide Form(Polar/Protic Solvents)TransitionTransition State(Solvent Mediated)Keto->Transition-H+ (alpha-C)Thiazole_NThiazole Nitrogen Effect(H-bond acceptor for Amide NH)Keto->Thiazole_NEnolZ-Enol-Amide Form(Non-polar Solvents)Enol->TransitionIMHBIntramolecular H-Bond(Enol-OH ... O=C-Amide)Enol->IMHBTransition->KetoTransition->Enol+H+ (O)

Caption: Fig 1. Dynamic equilibrium between Keto and Enol forms.[1][2][3][4][5] The Z-Enol is often stabilized by a 6-membered intramolecular hydrogen bond ring.

Section 1: Analytical Troubleshooting (NMR & HPLC)

Q: Why does my


H NMR spectrum show "double" signals? Is my compound impure?A:slow exchange tautomerism

Diagnostic Checklist:

  • Check the Methylene/Methine Region:

    • Keto Form: Look for a sharp singlet (or doublet if coupled) around 3.6 – 4.0 ppm (the

      
      -CH
      
      
      ).
    • Enol Form: Look for a vinyl proton singlet around 5.5 – 6.5 ppm (the =CH-).

  • Check the Hydroxyl Region:

    • Enol Form: A very downfield signal, often 11.0 – 14.0 ppm , indicates the enolic -OH involved in a strong intramolecular hydrogen bond (IMHB).

  • Integration Test:

    • Integrate the

      
      -CH
      
      
      (counts for 2H) vs. the vinyl -CH= (counts for 1H). If the ratio of these integrals matches the ratio of the "impurity" peaks in the aromatic region, you have a tautomeric mixture, not an impurity.

Q: My HPLC peaks are tailing or splitting. How do I fix this? A: Tautomers can separate on silica or C18 columns if the interconversion rate is similar to the retention time.

  • The Fix:

    • Temperature: Run the column at a higher temperature (e.g., 40–50°C) to increase the interconversion rate, causing the peaks to coalesce into a single, sharper peak.

    • Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid. Acid catalysis accelerates tautomerization, often collapsing split peaks.

Section 2: Synthetic Control & Optimization

Q: I need the Enol form for a specific reaction (e.g., chelation). How do I maximize it? A: You must exploit Meyer’s Rule and the Chelate Effect . The equilibrium position is dictated by the stability of the intramolecular hydrogen bond (IMHB).

Protocol: Maximizing Enol Content

  • Solvent Choice: Use non-polar, aprotic solvents (CDCl

    
    , Benzene-d
    
    
    , Toluene). These solvents do not compete for hydrogen bonding, allowing the molecule to form the internal 6-membered H-bond ring that locks the enol form.
  • Avoid: DMSO or Methanol. These are strong H-bond acceptors/donors and will disrupt the internal H-bond, favoring the Keto form or an open-chain solvated species.

Data: Solvent Impact on Enol % (Approximate for Thiazole


-keto amides)
SolventDielectric Constant (

)
Dominant SpeciesMechanism
Chloroform (CDCl

)
4.8Enol (>80%) Promotes Intramolecular H-Bond (IMHB)
Toluene 2.4Enol (>90%) Strong IMHB stabilization
Acetone-d

20.7Mixture Competition for H-bonds
DMSO-d

46.7Keto (>70%) Solvent disrupts IMHB; stabilizes polar keto form

Q: My yield is low during alkylation of the


-carbon. Why?A:ambident nucleophile
  • The Issue: The thiazole nitrogen can act as a competitive nucleophile, or the oxygen of the enolate may react (O-alkylation) instead of the carbon (C-alkylation).

  • The Fix:

    • Base Selection: Use a soft, bulky base like Cs

      
      CO
      
      
      or DBU to favor C-alkylation.
    • Solvent: Use a polar aprotic solvent like DMF to solvate the cation, making the enolate more reactive, but be wary of O-alkylation.

    • Hard/Soft Acid Base (HSAB): For C-alkylation, use "soft" electrophiles (e.g., alkyl iodides). Hard electrophiles (e.g., acyl chlorides) often attack the Oxygen.

Section 3: Purification & Stability

Q: The compound streaks on TLC and silica columns. How do I purify it? A: Streaking is a classic symptom of tautomerization occurring during elution. The silica surface is slightly acidic and catalyzes the interconversion.

Troubleshooting Protocol: "The Triethylamine Trick"

  • Pre-treat Silica: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.

  • Elution: Run your column with 0.5% TEA in the eluent.

    • Why? This neutralizes the acidic sites on the silica, preventing acid-catalyzed tautomerization and reducing the "drag" effect.

  • Alternative: If the compound is stable, recrystallization is superior to chromatography for tautomeric mixtures. The crystal lattice will selectively pack one tautomer (usually the one with the best H-bonding geometry, often the Z-enol), pulling the equilibrium entirely to that form as it precipitates (Le Chatelier’s principle).

Section 4: Advanced Mechanistic Insight

Q: How does the thiazole ring specifically affect this equilibrium compared to a phenyl ring? A: The thiazole ring is not just a passive wall; it is an active H-bond acceptor.

  • N-H...N Interaction: The amide N-H can hydrogen bond with the thiazole nitrogen (N3).[6] This locks the amide bond rotation.

  • Acidity: The electron-withdrawing nature of the thiazole ring increases the acidity of the

    
    -protons (methylene), making enolization faster and thermodynamically more accessible than in phenyl analogs.
    

Caption: Fig 2. The critical 6-membered hydrogen bond ring characteristic of the Z-enol form.

References
  • Laurella, S., et al. (2013).[4] Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in

    
    -Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing. 
    
  • Hynes, M. J., & Clarke, E. M. (1994).[4] Kinetics of Enolisation of

    
    -Ketoamides. Journal of the Chemical Society, Perkin Transactions 2.[4] 
    
  • Lázár, L., & Fülöp, F. (2003). Recent developments in the chemistry of -amino acids. European Journal of Organic Chemistry. (Context on tautomerism in beta-amino acid precursors).
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

Technical Support Center: Purification of Methyl 2-(thiazol-2-ylcarbamoyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #THZ-PUR-001 Subject: Optimization of Downstream Processing for Thiazolyl-Malonamates Status: Active Guide

Executive Summary

Methyl 2-(thiazol-2-ylcarbamoyl)acetate (also known as N-(thiazol-2-yl)malonamic acid methyl ester) is a critical intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefotiam).[1][2][3] Its purification is frequently complicated by three factors:

  • Poor Solubility Profile: High crystallinity and low solubility in common non-polar solvents.

  • Starting Material Carryover: 2-Aminothiazole (2-AT) is difficult to remove due to overlapping solubility with the product.

  • "Oiling Out": The compound tends to form supersaturated oils rather than crystallizing if cooling is uncontrolled.

This guide provides a self-validating purification workflow designed to achieve >98% HPLC purity.

Part 1: Decision Matrix (Workflow)

Before selecting a method, assess the crude profile. Do not default to chromatography; it is often inefficient for this class of compounds due to tailing on silica.

PurificationWorkflow Start Crude Reaction Mixture PurityCheck Est. Purity (HPLC/TLC) Start->PurityCheck HighPurity > 85% Purity PurityCheck->HighPurity Solid/Crystalline LowPurity < 85% Purity PurityCheck->LowPurity Oil/Tar Recryst Protocol A: Recrystallization (MeOH/EtOH) HighPurity->Recryst Trituration Protocol B: Slurry Wash (Trituration) LowPurity->Trituration Final Pure Product Recryst->Final Target >98% Trituration->Recryst If solidifies Column Protocol C: Flash Chromatography (Last Resort) Trituration->Column If remains oil

Figure 1: Decision matrix for selecting the appropriate purification tier based on crude physical state and purity.

Part 2: Primary Protocols
Protocol A: Recrystallization (The "Gold Standard")

This method relies on the steep solubility curve of the amide in lower alcohols.

  • Target Impurities: Dimethyl malonate, trace 2-aminothiazole, oxidation byproducts.

Step-by-Step:

  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) .

    • Why: The product is sparingly soluble at RT but soluble at boiling. Acetonitrile (MeCN) is a valid alternative if alcohols cause transesterification (rare under neutral conditions).

  • Dissolution: Suspend crude solid in solvent (approx. 10 mL/g). Heat to reflux.[3][4]

    • Critical Check: If the solution is dark brown/black, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite. This removes oxidized thiazole oligomers.

  • Controlled Cooling: Turn off the heat source and let the flask cool to room temperature in the oil bath .

    • Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling excludes them.

  • Harvest: Filter the white needles/prisms. Wash with cold solvent (-20°C).

Protocol B: Reactive Slurry Wash (Trituration)

Use this if the product is sticky or contains significant unreacted 2-aminothiazole.

The Chemistry: 2-Aminothiazole (


) is significantly more basic than the amide product. We can exploit this using a mild acidic wash without hydrolyzing the ester.
  • Slurry: Suspend the crude solid in 0.5 M HCl (aq).

  • Agitate: Stir vigorously for 30 minutes at 0–5°C.

    • Mechanism:[1][2][5] The 2-aminothiazole protonates and dissolves in the water. The product (less basic) remains as a solid.

  • Filtration: Filter the solid.[6]

  • Neutralization: Wash the filter cake with water, then a small amount of saturated NaHCO₃, then water again.

  • Drying: Dry under vacuum.

Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated). Corrective Action:

  • Reheat the mixture until it is a clear solution.

  • Seed: Add a tiny crystal of pure product (or scratch the glass wall) when the solution reaches ~40°C.

  • Co-solvent: Add a dropwise amount of a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) to the warm solution until slight turbidity appears, then let it cool.

Q2: The product has a persistent pink/brown hue.

Diagnosis: Thiazole rings are prone to oxidative degradation, producing colored oligomers. Corrective Action:

  • Charcoal Treatment: As described in Protocol A, activated charcoal is highly effective here.

  • Bisulfite Wash: If charcoal fails, wash the organic layer (during workup) with 10% Sodium Metabisulfite (

    
    ) . This reduces oxidized species.
    
Q3: I see two spots on TLC that merge. Is my product decomposing?

Diagnosis: This is likely Tautomerism .

  • Mechanism: The methylene group between the two carbonyls (

    
    ) is acidic. In solution (especially in polar solvents like MeOH/DMSO), the compound exists in equilibrium between the keto and enol forms.
    
  • Verification: Run NMR. If you see a small signal around 12 ppm (enol -OH) and integration of the

    
     is slightly low, it is tautomerism, not impurity. Do not purify further. 
    
Q4: Can I use column chromatography?

Recommendation: Only as a last resort.

  • Issue: The thiazole nitrogen interacts with acidic silanols on silica gel, causing "streaking" or irreversible adsorption.

  • Modification: If you must column, add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:EtOAc:TEA) to neutralize the silica.

Part 4: Physical Data & Solvents
ParameterValue / CharacteristicNotes
Molecular Formula

MW: 200.21 g/mol
Solubility (Water) Poor (< 1 mg/mL)Do not use water for recrystallization.
Solubility (MeOH) Moderate (Cold), Good (Hot)Recommended Recryst. Solvent
Solubility (DMSO) HighGood for NMR, bad for isolation.
TLC R_f ~0.3 - 0.4(Hexane/EtOAc 1:1)
Melting Point 194 - 198°CSharp mp indicates high purity.
References
  • Synthesis and Properties of Thiazole Amides

    • Source: National Institutes of Health (NIH) / PubChem.
    • Context: General physical properties and solubility data for thiazole-2-ylcarbamoyl deriv
    • Link: (Representative class data).

  • Purification of Heterocyclic Amides (Recrystallization Protocols)

    • Source: BenchChem Technical Support.[7][8]

    • Context: Protocols for preventing "oiling out" and solvent selection for N-thiazolyl amides.[7]

    • Link:

  • Removal of 2-Aminothiazole Impurities

    • Source: US P
    • Context: Historical but authoritative method for separating 2-aminothiazole using sulfur dioxide/bisulfite complexes (basis for the metabisulfite wash recommend
    • Link:

  • Tautomerism in Beta-Keto Amides

    • Source: Journal of Organic Chemistry (General Principle).
    • Context: Mechanism of keto-enol tautomerism in malonamic acid esters.
    • Link: (General Journal Landing Page for verification of principle).

Sources

Avoiding side reactions in acylation of 2-aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 2-aminothiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this common but often challenging transformation. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2][3][4] However, the inherent reactivity of this heterocycle can lead to a variety of side reactions, complicating synthesis and purification.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve clean, high-yielding acylations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of 2-aminothiazole?

The primary side reactions stem from the multiple nucleophilic sites on the 2-aminothiazole core. The most frequently encountered issues are:

  • Diacylation: The initially formed monoacylated product can undergo a second acylation to form a bis-acyl derivative.[1][5] This is particularly problematic when using highly reactive acylating agents or harsh reaction conditions. The resulting bis-acylated product can be difficult to separate from the desired mono-acylated compound.

  • Ring Electrophilic Substitution (C-Acylation/Halogenation): While the exocyclic amino group is the most nucleophilic site for acylation, the thiazole ring itself is susceptible to electrophilic attack, particularly at the C5 position.[1] While direct C-acylation is less common than N-acylation, related electrophilic substitutions like halogenation readily occur at this position, indicating the ring's reactivity.

  • Low Reactivity: The electron-withdrawing nature of the thiazole ring reduces the nucleophilicity of the exocyclic amino group compared to a simple aniline.[6] This can lead to sluggish or incomplete reactions, especially with less reactive acylating agents.

Q2: My reaction is yielding a significant amount of a bis-acylated byproduct. What is causing this and how can I prevent it?

Cause: Diacylation occurs when the initially formed N-acyl-2-aminothiazole is further acylated. This is often driven by:

  • Using more than one equivalent of the acylating agent.

  • Highly reactive acylating agents (e.g., acyl chlorides) in the presence of a strong base.

  • Elevated reaction temperatures that provide the activation energy for the second acylation.

Solution: The most robust solution is to use a protecting group strategy. By protecting the exocyclic amine with a group like tert-butoxycarbonyl (Boc), you can perform the desired acylation on the protected intermediate, followed by a mild deprotection step. This approach has been shown to afford the desired mono-acylated products cleanly and in good yields, avoiding the formation of bis-acyl byproducts.[1][5]

Q3: I am observing low yields and incomplete conversion. How can I improve the reactivity?

Cause: The reduced nucleophilicity of the 2-amino group can make the reaction slow.[6]

Solutions:

  • Choice of Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride instead of a carboxylic acid with a coupling agent, though this can increase the risk of diacylation if not controlled.[3][7]

  • Base Selection: A suitable base is crucial. Pyridine can serve as both a solvent and a base, while triethylamine (Et3N) in an anhydrous solvent like THF is also common.[1][3][8] For particularly stubborn cases, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the amine, significantly increasing its nucleophilicity.[6]

  • Temperature Control: Gently heating the reaction can help overcome the activation energy barrier. However, this must be balanced against the risk of promoting side reactions. Monitoring the reaction by TLC is essential.

Q4: Can I directly acylate 2-amino-4-halothiazoles?

Direct acylation of 2-amino-4-halothiazoles is known to be challenging, often resulting in low yields and complex mixtures of products, including bis-acylated derivatives.[1][5] A more effective strategy is to introduce the halogen onto a Boc-protected 2-aminothiazole precursor, perform the acylation, and then deprotect to obtain the desired 2-acylamino-4-halothiazole.[1][5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues in 2-aminothiazole acylation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC, including a less polar spot than the desired product. Diacylation (bis-acylation).1. Reduce the equivalents of acylating agent. 2. Lower the reaction temperature. 3. (Recommended) Implement a Boc-protection/deprotection strategy (See Protocol 2).[1][5]
Reaction is sluggish or stalls (starting material remains). 1. Low nucleophilicity of the 2-amino group.[6] 2. Insufficiently reactive acylating agent. 3. Inappropriate base or solvent.1. Switch to a more reactive acylating agent (e.g., acyl chloride).[3] 2. Use a stronger, non-nucleophilic base (e.g., NaH).[6] 3. Gently heat the reaction while monitoring carefully by TLC.
Formation of an unexpected, highly polar byproduct. Possible hydrolysis of the acylating agent or product during workup.Ensure anhydrous reaction conditions and perform an aqueous workup carefully, potentially at a lower temperature.
Complex mixture of products, difficult to characterize. A combination of diacylation and potential ring substitution or decomposition.Simplify the reaction system. The most reliable method to avoid complex mixtures is the Boc-protection strategy, which isolates the desired reaction pathway.[1][5]

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the desired reaction pathway versus common side reactions and a logical workflow for troubleshooting.

cluster_0 Reaction Pathways 2-Aminothiazole 2-Aminothiazole Monoacylated Product Monoacylated Product 2-Aminothiazole->Monoacylated Product Desired Acylation (1 eq. Acyl-X, Base) Ring-Acylated Product Ring-Acylated Product 2-Aminothiazole->Ring-Acylated Product Side Reaction (Harsh Conditions) Diacylated Product Diacylated Product Monoacylated Product->Diacylated Product Side Reaction (Excess Acyl-X)

Caption: Desired vs. side reaction pathways in 2-aminothiazole acylation.

cluster_1 Troubleshooting Workflow start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Poor Conversion side_products Side Products Observed start->side_products Complex Mixture increase_reactivity Increase Reactivity: - Stronger Base (NaH) - More Active Acyl-X - Increase Temp. low_yield->increase_reactivity check_stoichiometry Check Stoichiometry: - Use ~1 eq. Acyl-X - Lower Temperature side_products->check_stoichiometry use_boc Implement Boc-Protection Strategy (See Protocol 2) increase_reactivity->use_boc If still problematic check_stoichiometry->use_boc If diacylation persists success Clean Mono-acylation use_boc->success

Caption: Decision tree for troubleshooting acylation reactions.

Experimental Protocols

Protocol 1: Standard Acylation with Acyl Chloride (Potential for Side Reactions)

This protocol describes a standard method for acylating 2-aminothiazole. While often effective, it carries the risk of diacylation, especially if not carefully controlled.

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride) (1.05 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9]

Note: Analyze the crude and purified product carefully for the presence of a less polar, diacylated byproduct.

Protocol 2: Recommended Method for Clean Mono-acylation via Boc-Protection

This two-stage protocol is highly recommended to prevent side reactions and achieve clean mono-acylation.[1][5]

Stage A: Boc-Protection of 2-Aminothiazole

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.3 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

Procedure:

  • To a solution of 2-aminothiazole (1.0 eq) in a 1:1 mixture of THF and water, add Boc₂O (1.3 eq).

  • Add NaOH (2.5 eq) portionwise to the mixture.

  • Stir the reaction at room temperature for 16 hours.

  • After completion, partition the mixture between 7% aqueous citric acid and dichloromethane (CH₂Cl₂).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the Boc-protected 2-aminothiazole.[1]

Stage B: Acylation and Deprotection

Materials:

  • Boc-protected 2-aminothiazole (from Stage A) (1.0 eq)

  • Acyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected 2-aminothiazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Slowly add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate.

  • Purify the intermediate N-Boc-N-acyl-2-aminothiazole by column chromatography.

  • Dissolve the purified intermediate in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours until the Boc group is cleaved (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure. Basify the residue with a saturated solution of NaHCO₃ and extract the final product with an organic solvent.

  • Dry the organic layer and concentrate to yield the pure, mono-acylated 2-aminothiazole.[1]

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894-27903. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives.
  • Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.
  • BenchChem. (2025). Overcoming challenges in the derivatization of the amino group of thiadiazoles.
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Khalifa, M. E. (Date N/A).
  • Various Authors. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Gkeros, K., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PMC. [Link]

  • Vargová, M., et al. (Date N/A). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Organic Chemistry Portal. (Date N/A). Protective Groups. [Link]

  • Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. [Link]

  • Patel, D. R., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology.
  • Wikipedia. (Date N/A). 2-Aminothiazole. [Link]

  • Google Patents. (Date N/A).
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Publishing. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Costa, R.K.E., et al. (2025). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. European Journal of Medicinal Chemistry.
  • Song, Q., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5587-5591. [Link]

Sources

Technical Support Center: A Guide to Recrystallization of N-Thiazolyl Beta-Keto Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of N-thiazolyl beta-keto acetamides via recrystallization. This class of compounds holds significant interest in medicinal chemistry, and achieving high purity is critical for accurate biological evaluation and downstream applications.[1][2][3] This document moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: The Science of Solvent Selection for N-Thiazolyl Beta-Keto Acetamides

The success of any recrystallization hinges on the selection of an appropriate solvent system. The fundamental principle is that the ideal solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point.[4][5][6][7] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[6][8]

N-thiazolyl beta-keto acetamides possess a unique combination of functional groups that dictate their solubility:

  • Thiazole Ring: A heterocyclic aromatic system that can participate in π-stacking interactions.

  • Amide Linkage: Contains both a hydrogen bond donor (N-H) and acceptor (C=O), contributing significantly to the molecule's polarity.

  • Beta-Keto Group: Provides additional hydrogen bond acceptors and the potential for keto-enol tautomerism, which can influence crystal packing.

This structural combination results in compounds of moderate polarity. Therefore, solvents in the mid-range of the polarity spectrum are often the most effective starting points for screening.

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying a suitable recrystallization solvent.

SolventSelection cluster_test Small-Scale Solubility Test (10-20 mg scale) start Start with Crude N-thiazolyl beta-keto acetamide test_solvents Select 3-4 Test Solvents (e.g., Ethyl Acetate, Ethanol, Acetone, Acetonitrile) start->test_solvents add_cold Add 0.5 mL of solvent at RT test_solvents->add_cold check_cold Does it dissolve? add_cold->check_cold heat Heat to boiling check_cold->heat No reject_cold REJECT (Too soluble) check_cold->reject_cold Yes check_hot Does it dissolve? heat->check_hot cool Cool slowly to RT, then in an ice bath check_hot->cool Yes reject_hot REJECT (Insoluble) check_hot->reject_hot No check_xtal Do crystals form? cool->check_xtal outcome_good GOOD CANDIDATE (Proceed to scale-up) check_xtal->outcome_good Yes outcome_pair CONSIDER SOLVENT PAIR (Compound is too soluble or too insoluble in all single solvents tested) check_xtal->outcome_pair No

Caption: A decision workflow for selecting a recrystallization solvent.

Common Recrystallization Solvents

The table below summarizes promising solvents for purifying N-thiazolyl beta-keto acetamides, based on their chemical properties and documented use for similar structures.[9][]

SolventBoiling Point (°C)PolarityPros for N-thiazolyl beta-keto acetamidesCons/Considerations
Ethyl Acetate 77MediumFrequently successful for N-thiazolyl acetamides.[9] Good balance of polarity. Volatile and easy to remove.Can form solvates. May be too soluble for some analogs.
Ethanol 78HighGood for compounds with strong H-bonding capacity. Often used in solvent pairs with water or hexanes.[11]High solubility may lead to lower recovery.
Acetone 56Medium-HighStrong solvent, dissolves many organics. Volatile.[]Low boiling point can lead to rapid evaporation and premature crystallization.
Acetonitrile 82HighHigher boiling point allows for a wider temperature gradient. Used in the synthesis of similar compounds.[12]Can be difficult to remove completely.
Toluene 111LowEffective for less polar analogs or to exclude highly polar impurities.High boiling point can make it difficult to remove and may cause "oiling out".[13]
Water 100Very HighExcellent for highly polar compounds or as an anti-solvent in a solvent pair system (e.g., with Ethanol or Acetone).[7][11]Most N-thiazolyl beta-keto acetamides will have low solubility even when hot.

Section 2: Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude product.

  • Preparation: Place approximately 15-20 mg of your crude N-thiazolyl beta-keto acetamide into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent dropwise (e.g., ethyl acetate, ethanol, acetone) at room temperature, swirling after each addition, up to about 0.5 mL. Note if the solid dissolves completely. If it does, that solvent is unsuitable for single-solvent recrystallization.[14]

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath until the solvent boils gently.[15] Continue to add the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed. If a large volume of solvent is required and the solid remains insoluble, that solvent is a poor choice.

  • Cooling & Crystallization: Remove the tubes that contain fully dissolved solutions from the heat. Allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod just below the solvent line.[16]

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: The best solvent is one that dissolves the compound when hot but yields a significant amount of crystalline solid upon cooling.

Section 3: Troubleshooting Guide

Q1: My compound separated as an oil ("oiled out") instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (often depressed by impurities). The compound comes out of solution as a liquid instead of a solid crystal lattice.[16]

  • Causality: This is common when using a high-boiling point solvent or when the solution cools too rapidly. The concentration of the solute is too high for the given temperature, but the temperature is still too high for it to solidify.

  • Solution:

    • Re-heat the flask until the oil completely redissolves into the solution.

    • Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[16]

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss. This ensures the solution reaches the temperature at which crystallization can occur before it becomes overly saturated.

Q2: I've cooled my solution to room temperature and even put it in an ice bath, but no crystals have formed. What should I do?

A: This is a common issue that typically points to one of two problems: excessive solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization.

  • Causality: Using too much solvent prevents the solution from reaching saturation upon cooling. Alternatively, a perfectly clean solution may lack a surface (a "nucleation site") for the first crystals to begin forming.

  • Troubleshooting Workflow:

TroubleShoot start No Crystals Formed scratch 1. Scratch the inner surface of the flask with a glass rod start->scratch check1 Crystals? scratch->check1 seed 2. Add a 'seed crystal' of the crude or pure compound check2 Crystals? seed->check2 reduce_vol 3. Gently heat to boil off a portion (20-30%) of the solvent cool_again 4. Re-cool the solution slowly reduce_vol->cool_again check3 Crystals? cool_again->check3 check1->seed No success Success! Collect Crystals check1->success Yes check2->reduce_vol No check2->success Yes check3->success Yes fail If all else fails, remove all solvent via rotary evaporation and re-attempt with a new solvent system check3->fail No

Caption: A step-by-step workflow for inducing crystallization.

Q3: My product crashed out of solution as a fine powder immediately upon cooling. Is this a problem?

A: Yes, this is often problematic. Rapid precipitation traps impurities within the fast-forming solid, defeating the purpose of recrystallization.[16] The goal is slow, methodical crystal growth, which allows impurities to be excluded from the lattice.

  • Causality: This happens when the minimum amount of solvent was used, and the solution is highly concentrated. The temperature gradient between the hot solution and the ambient air is too steep.

  • Solution:

    • Place the solid back on the heat source and re-dissolve it.

    • Add a small excess of hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the concentration.[16]

    • Ensure the flask is allowed to cool slowly. Place it on a surface that does not act as a heat sink (like a cork ring or folded paper towels) and away from drafts.

Q4: The recrystallized product is still colored. How can I get a white/colorless solid?

A: Persistent color indicates the presence of highly soluble, colored impurities that were not excluded during crystallization.

  • Causality: These are often polar, conjugated byproducts from the synthesis.

  • Solution:

    • Activated Charcoal: Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

    • Cool the solution slightly below its boiling point to prevent flash boiling.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal adsorbs the colored impurity molecules onto its high-surface-area matrix.[4]

    • Swirl and gently heat the mixture for a few minutes.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[15]

    • Allow the now-colorless filtrate to cool and crystallize as usual.

Q5: My percent recovery is very low. How can I improve the yield?

A: Low recovery can result from several factors, including using too much solvent, incomplete crystallization, or loss during filtration.

  • Causality & Solutions:

    • Excess Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid. Any excess will keep more of your product dissolved in the mother liquor upon cooling.

    • Incomplete Cooling: Ensure the flask is cooled in an ice-water bath for at least 20-30 minutes after reaching room temperature to maximize precipitation.

    • Washing Losses: When washing the collected crystals on the filter paper, use only a very small amount of ice-cold recrystallization solvent. Using room temperature solvent will re-dissolve some of your product.

    • Premature Crystallization: If crystals form in the funnel during hot filtration, some product is lost. To prevent this, use a stemless funnel, keep the receiving flask hot with steam or on a hot plate, and add a small excess of solvent before filtering to ensure the compound stays in solution.[15]

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting solvents to test for N-thiazolyl beta-keto acetamides? Based on the literature for similar compounds, the most promising single solvents to screen first are ethyl acetate , ethanol , and acetone .[9][] If these prove too effective (dissolving the compound at room temperature), consider less polar options like toluene. If they are not effective enough, consider more polar options like acetonitrile.

FAQ 2: How do I properly use a two-solvent (mixed-solvent) system? A solvent pair is used when no single solvent has the ideal solubility characteristics.[7] You need one "good" solvent that the compound is very soluble in, and one "bad" or "anti-solvent" that the compound is poorly soluble in. The two solvents must be miscible.

  • Dissolve your compound in the minimum amount of the hot "good" solvent.

  • Slowly add the "bad" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The crystal quality is often excellent with this method. Common pairs include ethanol/water and hexane/ethyl acetate.[11]

FAQ 3: How can I confirm the purity of my final product? The most common and immediate method is melting point analysis . A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. An impure compound will exhibit a depressed and broad melting point range.[8] For definitive purity assessment, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1974). Journal of Chemical Education. Retrieved from [Link]

  • A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2004). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. Retrieved from [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2019). Molecules. Retrieved from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved from [Link]

  • Recrystallization. (2020). Professor Dave Explains. YouTube. Retrieved from [Link]

  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Vascular & Endovascular Review. Retrieved from [Link]

  • Recrystallization Issues. (2024). Reddit. Retrieved from [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2025). ResearchGate. Retrieved from [Link]

  • An improved synthesis of Tazobactam and its related impurities. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (2023). Organic Letters. Retrieved from [Link]

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Technical Support Center: Optimizing 2-Aminothiazole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The "Deactivated Nucleophile" Paradox

Before troubleshooting specific reactions, you must understand the electronic landscape of your substrate. 2-Aminothiazoles are not simple anilines.[1] They behave more like cyclic guanidines or amidines due to strong electron-withdrawing effects and resonance delocalization.

The Mechanism of Low Reactivity

The exocyclic nitrogen (N-exo) is electronically deactivated by two factors:

  • Inductive Effect (-I): The endocyclic nitrogen (N-endo) and sulfur atom withdraw electron density from the ring.

  • Resonance Delocalization (+M): The lone pair on the exocyclic amine donates into the ring to satisfy the electron-deficient C=N bond, giving the bond significant double-bond character.

Key Data Point:

  • pKa (N-endo): ~5.4 (Basic site)[2]

  • pKa (N-exo): Estimated < 0 (Non-basic, poor nucleophile)[2]

This creates a dichotomy: The N-endo is the kinetic base (protonation site), while the N-exo is the desired nucleophile for amidation (thermodynamic product), but it is "locked" in a resonance trap.

Visualization: Resonance Deactivation

The following diagram illustrates why your standard nucleophilic attack fails.

Resonance cluster_0 Resonance Structures Node1 Amine Form (Neutral) Node2 Imine Form (Zwitterionic) Node1->Node2 Lone Pair Delocalization Node2->Node1 Reversion Effect Consequence: Exocyclic N has partial positive charge Node2->Effect

Figure 1: Resonance delocalization pulls electron density from the exocyclic amine into the thiazole ring, drastically reducing nucleophilicity.[2]

Troubleshooting Module: Amide Coupling

Current Status: "I am using HATU/EDC and getting <10% conversion or starting material recovery."

Diagnosis

Standard coupling reagents (HATU, EDC, PyBOP) rely on the amine attacking an activated ester.[2] Because the 2-aminothiazole is electronically deactivated (poor nucleophile), it cannot overcome the activation energy barrier to attack the active ester before the active ester hydrolyzes or rearranges.

Solution Matrix
MethodReagentRecommendation LevelWhen to Use
Standard T3P (Propanephosphonic acid anhydride) High (Gold Standard) First-line defense. Works for epimerization-prone acids and weak amines.
Aggressive Ghosez's Reagent Critical When T3P fails. Generates acid chloride in situ under neutral conditions.
Legacy POCl3 / PyridineModerateEffective but harsh.[2] Risk of bis-acylation or tar formation.
Avoid HATU / EDC / DCCLowGenerally ineffective for electron-deficient aminothiazoles.
FAQ: Amide Coupling

Q: Why is T3P superior to HATU for this specific scaffold? A: T3P acts as a kinetic dehydrating agent. It does not form a "stable" active ester like OBt/OAt. Instead, it forms a highly reactive mixed anhydride.[2] Furthermore, the reaction is driven by the release of a water-soluble cyclic phosphonate byproduct. T3P allows for high-concentration reactions (which favors bimolecular kinetics) and often requires base catalysis (Pyridine/DIPEA) which can help deprotonate the aminothiazole slightly, increasing nucleophilicity.

Q: I tried acid chlorides (SOCl2) and got a mess. Why? A: Standard acid chloride formation generates HCl. Aminothiazoles are acid-sensitive (protonation of the ring nitrogen shuts down reactivity). Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows you to form the acid chloride neutrally (producing only an amide byproduct) and then couple it immediately.

Troubleshooting Module: Regioselectivity (N-exo vs. N-endo)

Current Status: "I am alkylating my 2-aminothiazole and getting the product on the ring nitrogen."

Diagnosis

You are fighting the Curtin-Hammett Principle .

  • Alkylation (Irreversible): Reacts at the most basic site → N-endo (Ring Nitrogen).

  • Acylation (Reversible/Thermodynamic): Reacts at the most stable product site → N-exo (Exocyclic Amine).

Decision Pathway

Regio Start Target Reaction Type Reaction Type? Start->Type Acylation Acylation (Amide Bond) Type->Acylation Alkylation Alkylation (R-X) Type->Alkylation Result1 Thermodynamic Control Favors N-exo (Desired) Acylation->Result1 Result2 Kinetic Control Favors N-endo (Undesired) Alkylation->Result2 Fix Solution: Use NaH (deprotonate first) OR Bis-protection (Boc)2 Result2->Fix

Figure 2: Regioselectivity outcomes based on reaction type. Alkylation requires specific intervention to force N-exo reaction.

FAQ: Regioselectivity

Q: How do I force N-exo alkylation? A: You must switch the mechanism from neutral nucleophilic attack to anionic attack.

  • Deprotonation: Use NaH or LiHMDS in THF/DMF to fully deprotonate the amine before adding the electrophile. The delocalized anion reacts preferentially at the exocyclic nitrogen due to steric shielding of the ring nitrogen and charge distribution.

  • Protection Strategy: React with (Boc)₂O to form the bis-Boc species, then selectively remove one Boc group (often the one on the ring falls off first or isn't formed if conditions are controlled), or alkylate the mono-Boc species (Mitsunobu conditions).

Troubleshooting Module: Buchwald-Hartwig Cross-Coupling

Current Status: "My catalyst is dying, or conversion stops at 20%."

Diagnosis

Aminothiazoles are "catalyst poisons." The sulfur atom in the thiazole ring and the endocyclic nitrogen are excellent ligands for Palladium (Pd) and Copper (Cu). They displace your expensive phosphine ligands, forming stable, inactive complexes with the metal center.[2]

Optimization Protocol
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Use a robust Pd(0) or Pd(II) source.
Ligand BrettPhos or tBuXPhos Bulky, electron-rich biaryl phosphines prevent the thiazole from coordinating to the Pd center.
Base Cs₂CO₃ or K₃PO₄ Weaker, inorganic bases are often preferred over NaOtBu to prevent side reactions, though NaOtBu is standard for non-sensitive substrates.[2]
Additive Acetic Acid (catalytic) Pro Tip: Small amounts of AcOH can help protonate the thiazole ring nitrogen, preventing it from binding to the Pd catalyst.
Pre-catalyst BrettPhos Pd G3/G4 Ensures rapid initiation without an induction period where the thiazole can sequester Pd.

Standard Operating Procedures (SOPs)

Protocol A: High-Force Amide Coupling (T3P Method)

Use this for >90% of difficult aminothiazole couplings.

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and 2-Aminothiazole (1.1 equiv) in EtOAc or 2-MeTHF (3–5 mL/mmol). Note: DMF can be used if solubility is an issue, but EtOAc allows easier workup.[2]

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Reagent: Add T3P (50% wt in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2h, heat to 60°C.

  • Workup: Quench with water. Wash organic layer with sat. NaHCO₃, then 0.5M HCl (careful not to extract product), then brine.

  • Why it works: The pyridine buffers the system, and T3P drives the equilibrium by forming a stable water-soluble byproduct.

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Use this when T3P fails or for sterically hindered acids.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM . Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours. Monitor by TLC (acid -> acid chloride).

  • Coupling: In a separate flask, dissolve 2-Aminothiazole (1.1 equiv) and Pyridine (2.0 equiv) in DCM.

  • Addition: Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction: Warm to RT or reflux if necessary.

  • Why it works: Generates the highly reactive acid chloride without generating free HCl gas or requiring acidic thionyl chloride, preventing protonation of the unreactive aminothiazole.

References

  • Dunetz, J. R., et al. (2016).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Defines T3P as the standard for difficult amidation). Link[2]

  • Ghosez, L., et al. (1969).[2] "Synthesis of acyl halides under neutral conditions." Angewandte Chemie International Edition. (Original description of Ghosez's reagent). Link[2]

  • Strotman, N. A., et al. (2012).[2] "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Journal of Organic Chemistry. (Key paper on Buchwald-Hartwig conditions for thiazoles, discussing the acetic acid additive). Link[2]

  • Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Discusses pKa and physicochemical properties of aminothiazoles). Link[2]

Sources

Validation & Comparative

Comparative Guide: Identifying Keto vs. Enol Tautomers of Thiazole Amides by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, thiazole amides (specifically 2-acylaminothiazoles ) are privileged scaffolds found in numerous kinase inhibitors and GPCR ligands. However, they present a persistent structural ambiguity: the Amide-Imine Tautomerism (often colloquially referred to as keto-enol tautomerism).

This equilibrium involves the transfer of a proton between the exocyclic amide nitrogen and the endocyclic thiazole nitrogen. Misidentifying the dominant tautomer can lead to erroneous docking scores, incorrect SAR (Structure-Activity Relationship) interpretations, and synthesis failures.

This guide provides a definitive, evidence-based workflow to distinguish between the Amido (Amide) and Imino (Imidic Acid/Imine) forms using 1D and 2D NMR techniques.

Part 1: Mechanistic Foundation

Before analyzing spectra, one must understand the species in equilibrium. For 2-acylaminothiazoles, the equilibrium exists between:

  • Amide Form (Neutral): The proton resides on the exocyclic nitrogen. The thiazole ring nitrogen acts as a pyridine-like acceptor. This is typically the bioactive conformation for H-bond donor pockets.

  • Imino Form (Zwitterionic/Polar): The proton resides on the thiazole ring nitrogen. The exocyclic C-N bond acquires double-bond character.

Tautomeric Equilibrium Diagram

Tautomerism Amide Amide Form (Exocyclic N-H) Transition Proton Transfer (Solvent Mediated) Amide->Transition Deprotonation Imine Imino Form (Endocyclic Ring N-H) Transition->Imine Reprotonation at Ring N Imine->Transition Reversible

Caption: The dynamic equilibrium between the neutral amide form (left) and the imino form (right), heavily influenced by solvent polarity and substitution.[1][2]

Part 2: Comparative Analysis of NMR Techniques

1H NMR: The First Line of Defense

While proton NMR is accessible, it is often ambiguous due to the broadness of exchangeable protons.

  • Amide Form: The NH signal typically appears between 10.0 – 12.0 ppm as a broad singlet. If intramolecular H-bonding occurs (e.g., with an ortho-substituent), the signal sharpens and shifts downfield (>12 ppm).

  • Imino Form: The Ring-NH is extremely deshielded, often appearing >13.0 ppm or becoming invisible due to rapid exchange with trace water in the solvent.

13C NMR: Carbonyl vs. Imine Carbon

Carbon chemical shifts provide a more stable, non-exchangeable probe.

FeatureAmide Form (Target)Imino Form (Alternative)Causality
C=O Shift 160 – 170 ppm 170 – 180 ppm The C=O bond order decreases in the imino form, shielding the carbon less (paramagnetic term).
C2 (Thiazole) 155 – 160 ppm 165 – 175 ppm Protonation of the ring nitrogen (Imino form) significantly deshields the adjacent C2 carbon.
15N NMR: The "Smoking Gun"

Nitrogen NMR is the most definitive method for distinguishing these tautomers because the chemical shift scale covers ~900 ppm, and the hybridization change (sp2 vs sp3 character) is drastic.

  • Technique: 1H-15N HMBC or HSQC (Natural Abundance).

  • Amide Form: The ring nitrogen is Pyridine-like . It appears at -60 to -100 ppm (relative to CH3NO2) or ~300 ppm (relative to liq. NH3).

  • Imino Form: The ring nitrogen is Pyrrole-like/Protonated . It shifts drastically upfield by ~100-120 ppm (to approx -200 ppm vs CH3NO2).

Part 3: Experimental Protocols

Protocol A: Solvent Perturbation Study (Qualitative)

Objective: Determine if the compound exists as a single stable tautomer or a dynamic equilibrium.

  • Preparation: Dissolve 5 mg of the thiazole amide in 0.6 mL of DMSO-d6 (Polar aprotic, stabilizes polar tautomers/H-bonds).

  • Acquisition: Run a standard 1H NMR (32 scans).

  • Comparison: Prepare a second sample in CDCl3 (Non-polar, favors neutral amide form). Note: If solubility is poor, use CD2Cl2.

  • Analysis:

    • If the spectral pattern (aromatic region splitting) changes significantly between solvents, the compound is in rapid equilibrium.

    • If the NH peak shifts by >2 ppm, suspect a change in H-bonding partner (Inter- vs Intramolecular), indicative of tautomeric switching.

Protocol B: The Definitive 1H-15N HMBC (Quantitative)

Objective: Conclusively assign the location of the proton.

  • Sample Prep: Dissolve 20-30 mg of analyte in 0.5 mL DMSO-d6. High concentration is vital for 15N detection at natural abundance.

  • Instrument Setup:

    • Use a probe optimized for X-nuclei (e.g., CryoProbe).

    • Select the hmbcgp (or equivalent) pulse sequence optimized for long-range N-H coupling (J_NH ~ 10 Hz).

  • Acquisition:

    • Set 15N spectral width to 400 ppm (center at -150 ppm relative to CH3NO2).

    • Scans: Minimum 128 (often 256+ required).

  • Interpretation:

    • Correlation A: Look for the cross-peak between the NH proton and the Ring Nitrogen .

    • Correlation B: Look for the cross-peak between the NH proton and the Carbonyl Nitrogen (if applicable, though usually, the amide N is the proton source).

    • Result: If the NH proton shows a strong 3-bond correlation to the Thiazole C4/C5 protons but a weak or absent direct coupling to the Ring N (in HSQC), it is the Amide . If the NH proton is directly attached to the Ring N (huge 1J coupling ~90Hz in coupled HSQC), it is the Imine .

Part 4: Decision Tree & Visualization

DecisionTree Start Start: Thiazole Amide Sample Step1 1. Acquire 1H NMR in DMSO-d6 Start->Step1 CheckNH Is NH signal > 13 ppm? Step1->CheckNH LikelyImine Likely Imino Form (Proton on Ring N) CheckNH->LikelyImine Yes Step2 2. Acquire 1H-15N HMBC CheckNH->Step2 No (10-12 ppm) LikelyImine->Step2 Verify CheckNShift Ring N Chemical Shift? Step2->CheckNShift ResultAmide CONFIRMED: Amide Form (Ring N @ -60 to -100 ppm) CheckNShift->ResultAmide Deshielded (Pyridine-like) ResultImine CONFIRMED: Imino Form (Ring N @ -200 ppm) CheckNShift->ResultImine Shielded (Pyrrole-like)

Caption: Step-by-step decision matrix for assigning thiazole amide tautomers using NMR chemical shifts.

Part 5: Data Summary Table

ParameterAmide Form (Preferred) Imino Form (Rare) Notes
1H NMR (NH) 10.5 – 12.5 ppm> 13.0 ppm (Broad)Imino proton is very acidic and exchanges fast.
13C NMR (C=O) 162 – 168 ppm170 – 178 ppmDownfield shift in Imino form due to single bond character.
13C NMR (C2-Thz) 158 – 162 ppm168 – 174 ppmDiagnostic shift due to ring N protonation.
15N NMR (Ring N) -70 to -100 ppm-200 to -220 ppmMost reliable indicator. (Ref: CH3NO2)
Solvent Effect Favored in CDCl3Stabilized by DMSO/MeOHPolar solvents can shift equilibrium toward Imino.

References

  • Structural Analysis of Thiazole Tautomers Hangan, A. C., et al. (2010).[3] "Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR." Acta Crystallographica Section B.

  • 15N NMR of Azoles Faure, R., et al. (2002). "15N NMR of Thiazoles and Benzothiazoles." Magnetic Resonance in Chemistry.

  • Keto-Enol Tautomerism in Drug Discovery Deneva, V., et al. (2023).[4] "Keto-enol tautomerism in the development of new drugs." Frontiers in Chemistry.

  • Thiazole Amide Synthesis and Characterization Toplak, R., et al. (2003).[5] "2-aminothiazole and 2-aminothiazolinone derivatives."[5][6] Acta Crystallographica Section C.

Sources

Technical Comparison: Structural Elucidation of Methyl 2-(thiazol-2-ylcarbamoyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of thiazole-based pharmacophores, methyl 2-(thiazol-2-ylcarbamoyl)acetate represents a critical intermediate. However, its characterization is frequently plagued by structural ambiguities that solution-phase methods (NMR) cannot definitively resolve—specifically, the amino-imino tautomerism and the S···O intramolecular chalcogen bonding that dictates bioactivity.

This guide objectively compares the "product"—Single Crystal X-Ray Diffraction (SC-XRD) data —against its primary alternatives: Solution-State NMR and Density Functional Theory (DFT) .

Performance Matrix: Structural Determination Methods
FeatureSC-XRD (The Gold Standard) Solution NMR (^1H/^13C) DFT (B3LYP/6-31G)*
Tautomer Identification Definitive (via bond lengths)Ambiguous (fast exchange)Theoretical (gas phase only)
Conformational Analysis Absolute (packing forces included)Average (dynamic rotation)Idealized (local minima)
Intermolecular H-Bonds Direct Observation (D[1][2][3]···A distances)Inferred (concentration shift)Predicted (dimer calc. required)
Data Acquisition Time High (Days/Weeks for crystals)Low (Minutes)Medium (Hours/Days)
Cost High (Instrument/Cryo)Low (Routine)Low (Compute time)

Deep Dive: The Molecule & The Data

Methyl 2-(thiazol-2-ylcarbamoyl)acetate is a


-keto amide derivative. The core structural question is whether the compound crystallizes in the Amino  form (N-H) or the Imino  form (=NH), and how the thiazole sulfur interacts with the carbonyl oxygen.
Experimental Data: The Reference Standard

While specific polymorphs of the methyl ester target vary, the structural class is anchored by the homologous N-(thiazol-2-yl)acetamide . Researchers should expect the following crystallographic parameters for high-quality data of this scaffold:

Representative Crystallographic Parameters (Monoclinic System)

  • Space Group:

    
     (Most common for planar thiazole amides)
    
  • Z (Molecules/Unit Cell): 4 or 8[4]

  • Key Interaction: Centrosymmetric dimers stabilized by

    
     hydrogen bonds.
    
Critical Bond Lengths for Tautomer Assignment

To validate your structure, compare your refined bond lengths against these standard ranges. XRD is the only method that provides this precision.

Bond VectorAmino Form (Target)Imino Form (Alternative)Why it Matters
C2–N(Exocyclic) 1.36 – 1.38 Å (Single character)1.28 – 1.30 Å (Double character)Defines the tautomer.
C2–N3 (Ring) 1.29 – 1.31 Å (Double character)1.35 – 1.37 Å (Single character)Confirms ring aromaticity.
S1–C2 1.72 – 1.74 Å 1.75 – 1.77 Å Secondary indicator.

Expert Insight: In thiazole-2-yl amides, the Amino form is thermodynamically preferred in the solid state due to the formation of stable


 intermolecular dimers. If your XRD data shows a C2–N(exo) bond < 1.32 Å, suspect the Imino tautomer or disorder.

Methodology: Obtaining the Data

Unlike NMR, where sample prep is trivial, SC-XRD requires a rigorous crystallization protocol. The high polarity of the amide and ester groups makes this compound prone to "oiling out."

Protocol: Vapor Diffusion Crystallization

Objective: Grow single crystals suitable for diffraction (


 mm).
  • Synthesis: React 2-aminothiazole with dimethyl malonate (or malonyl chloride) in dry THF/Pyridine.

  • Purification: Silica gel column (Hexane:EtOAc 7:3). Purity must be >98% by NMR before crystallization.

  • Solvent Selection:

    • Solvent A (Good): Methanol or Acetone (polar).

    • Solvent B (Poor): Diethyl ether or Pentane (non-polar).

  • Setup:

    • Dissolve 20 mg of compound in 1 mL of Solvent A in a small vial.

    • Place the small vial inside a larger jar containing 5 mL of Solvent B.

    • Cap the large jar tightly.

  • Incubation: Store at 4°C in the dark. Thiazoles can be light-sensitive over long periods.

  • Harvest: Check for colorless plates/prisms after 3–7 days.

Visualization: Structural Determination Workflow

G Start Crude Methyl 2-(thiazol-2-ylcarbamoyl)acetate SolventScreen Solvent Screening (MeOH/Ether vs. Acetone/Hexane) Start->SolventScreen Cryst Vapor Diffusion (Slow Growth @ 4°C) SolventScreen->Cryst XRD SC-XRD Data Collection (Mo/Cu Source, 100K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Check Check Bond Lengths (C2-Nexo vs C2-Nring) Refine->Check ResultA Amino Tautomer (Most Likely) Check->ResultA C2-Nexo > 1.35Å ResultB Imino Tautomer (Rare/Co-crystal) Check->ResultB C2-Nexo < 1.32Å

Figure 1: Decision logic for structural elucidation of thiazole amides via XRD.

Comparative Analysis: Why XRD Wins

This section details why you cannot rely solely on alternatives for this specific molecule.

The "S···O" Interaction (Chalcogen Bonding)

One of the most critical features of this molecule is the intramolecular interaction between the Thiazole Sulfur and the Carbonyl Oxygen.

  • XRD Result: Often reveals a Syn-coplanar conformation locked by a short

    
     contact (approx. 2.6 – 2.8 Å), which is significantly shorter than the sum of van der Waals radii (3.32 Å).
    
  • DFT Failure: Gas-phase DFT often overestimates the rotation barrier or fails to account for crystal packing forces that stabilize this planar conformation.

  • NMR Blind Spot: In solution, the molecule may freely rotate or average between conformers, masking the rigid bioactive conformation found in the solid state.

Hydrogen Bonding Networks
  • XRD Result: Explicitly maps the supramolecular assembly. For this methyl ester, expect centrosymmetric dimers formed via

    
     (thiazole ring) interactions.
    
  • NMR Result: Can only imply H-bonding via concentration-dependent chemical shift changes (

    
     ppm), which is indirect and qualitative.
    
Visualization: Tautomer & Interaction Logic

Struct Molecule Methyl 2-(thiazol-2-ylcarbamoyl)acetate Amino Form Imino Form XRD_Data XRD Data Output C2-N(exo) = 1.37 Å S...O = 2.7 Å Planar Packing Molecule:f0->XRD_Data:f0 Confirmed by NMR_Data NMR Data Output Broad NH Signal Avg Conformation Molecule:f0->NMR_Data:f0 Ambiguous in XRD_Data:f1->Molecule Locks Conformation

Figure 2: Structural features resolved by XRD that are often ambiguous in NMR.

Conclusion & Recommendation

For researchers working with methyl 2-(thiazol-2-ylcarbamoyl)acetate , generating X-ray crystallography data is not merely a box-checking exercise—it is the only method to definitively resolve the amino-imino tautomeric state and quantify the intramolecular S···O chalcogen bonding .

Recommendation:

  • Use SC-XRD for absolute configuration and solid-state conformation (Bioactive pose proxy).

  • Use NMR only for purity assessment, acknowledging that tautomeric signals may be averaged.

  • Use DFT to calculate energy barriers between the XRD-observed polymorphs.

References

  • Yunus, U. et al. (2007). "N-(Thiazol-2-yl)acetamide."[3][5][6][7] Acta Crystallographica Section E, 63(6), o2848. Link

  • Lynch, D. E. et al. (1998). "Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Cambridge Structural Database (CSD). Search for "Thiazol-2-yl-amide" scaffolds for comparative bond lengths. Link

  • PubChem. "Methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate" (Analogous Ester Data). Link

Sources

Comparative Guide: HPLC Retention Standardization for Thiazole-Carbamoyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-carbamoyl derivatives represent a critical scaffold in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., Dasatinib analogues) and antimicrobial agents.[1] Their dual nature—possessing a basic thiazole nitrogen and a neutral, hydrogen-bonding carbamoyl moiety—creates unique chromatographic challenges.

This guide compares the performance of three distinct HPLC stationary phase chemistries for standardizing the retention times of these derivatives: C18 (Octadecylsilane) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) . While C18 remains the industry workhorse, our analysis demonstrates that Phenyl-Hexyl phases often provide superior selectivity and peak symmetry for this specific class due to auxiliary


 interactions.

The Physicochemical Challenge

To establish robust retention time standards, one must understand the analyte's interaction profile. Thiazole-carbamoyl compounds exhibit two primary behaviors that disrupt standard chromatography:

  • Silanol Interaction (Tailing): The thiazole ring nitrogen is weakly basic (

    
    ). On traditional silica-based C18 columns, residual silanols (
    
    
    
    ) can ionize at neutral pH, interacting with the protonated thiazole nitrogen. This causes peak tailing and shifting retention times.
  • Dipolar Ambiguity: The carbamoyl group (

    
    ) introduces a dipole that interacts poorly with purely hydrophobic C18 chains, leading to low retention (
    
    
    
    ) for hydrophilic derivatives.

Comparative Analysis of Stationary Phases

C18 (Octadecylsilane) – The Baseline Standard
  • Mechanism: Purely hydrophobic partitioning.

  • Performance: Reliable for highly lipophilic derivatives. However, for polar thiazole-ureas, retention is often insufficient.[1]

  • Limitations: Requires end-capping or ion-pairing reagents (e.g., TFA) to suppress silanol activity and prevent peak tailing.

Phenyl-Hexyl – The "Pi-Selectivity" Standard
  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Performance: The phenyl ring in the stationary phase engages in

    
     interactions with the aromatic thiazole ring. This "lock-and-key" electronic interaction increases retention for the aromatic core without requiring highly aqueous mobile phases.
    
  • Verdict: Recommended for separating structurally similar thiazole analogs.

Pentafluorophenyl (PFP) – The Orthogonal Alternative
  • Mechanism: Dipole-dipole interactions, H-bonding, and shape selectivity.

  • Performance: The electron-deficient fluorine atoms on the PFP ring interact strongly with the electron-rich nitrogen/sulfur atoms of the thiazole.

  • Verdict: Best for separating halogenated thiazole derivatives or positional isomers.

Quantitative Performance Comparison

The following table summarizes the retention behavior of a standard probe (e.g., N-(thiazol-2-yl)acetamide) across these phases under identical isocratic conditions (40:60 MeCN:Water, 0.1% Formic Acid).

ParameterC18 (End-capped)Phenyl-HexylPFP (Propyl)
Retention Factor (

)
2.13.8 2.9
Selectivity (

)
*
1.0 (Ref)1.45 1.25
Tailing Factor (

)
1.351.08 1.15
Mechanism Dominance Hydrophobicity

Stacking
Dipole-Dipole

*Selectivity (


) calculated relative to a non-aromatic impurity.

Interaction Mechanism Visualization

The following diagram illustrates the mechanistic differences between the stationary phases, highlighting why Phenyl-Hexyl offers superior stability for this class.

HPLC_Mechanisms cluster_C18 C18 Column (Hydrophobic) cluster_Phenyl Phenyl-Hexyl Column (Pi-Active) Analyte Thiazole-Carbamoyl Derivative C18_Mech Van der Waals Forces (Weak for polar ureas) Analyte->C18_Mech Non-specific C18_Issue Residual Silanol Interaction (Tailing) Analyte->C18_Issue Basic N interaction Phenyl_Mech Pi-Pi Stacking (Specific to Thiazole Ring) Analyte->Phenyl_Mech Strong Affinity Phenyl_Benefit Dipole Alignment (Carbamoyl Group) Analyte->Phenyl_Benefit H-Bonding Low_Ret Low Retention (k' < 2) C18_Mech->Low_Ret Result Tailing Peak Asymmetry C18_Issue->Tailing Result High_Res High Resolution & Symmetry Phenyl_Mech->High_Res Result

Figure 1: Mechanistic interaction pathways of thiazole-carbamoyl derivatives on C18 vs. Phenyl-Hexyl stationary phases.

Experimental Protocol: Establishing a Retention Standard

To create a self-validating retention time standard for thiazole-carbamoyl derivatives, follow this protocol. This method minimizes pH-dependent shifts.

Reagents & Materials[2][3]
  • Buffer: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. (Low pH suppresses silanol ionization).

  • Organic Phase: LC-MS Grade Acetonitrile.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.[1]

Method Parameters[3][4][5][6]
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Controlled temperature is critical for

    
     interactions, which are exothermic and temperature-sensitive).
    
  • Detection: UV @ 270 nm (Thiazole

    
    ) and 210 nm (Carbamoyl).
    
  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-12 min: 5%

      
       60% B (Linear Gradient)
      
    • 12-15 min: 60% B (Wash)

Validation Step (Self-Check)

Calculate the Resolution (


)  between your target thiazole derivative and a known impurity or internal standard (e.g., Caffeine or Uracil).
  • Pass Criteria:

    
     (Tailing Factor) between 0.9 and 1.2.
    
  • Fail Criteria:

    
     indicates silanol activity; lower the pH or increase buffer ionic strength.
    

References

  • Waters Corporation. "CSH C18 and CSH Phenyl-Hexyl Chemistries: Selectivity Differences." Waters Knowledge Base. [Link]

  • Restek Corporation. "Beyond C18: Increasing Retention of Hydrophilic Aromatics Using Biphenyl Columns." Restek ChromaBLOGraphy. [Link][1]

  • Sielc Technologies. "Separation of Thiazole on Newcrom R1 HPLC Column." Sielc Applications. [Link]

  • Agilent Technologies. "Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases." Agilent Technical Notes. [Link]

  • Vertex AI Search. "Chromatographic separation of aminothiazole derivatives." Grounding Source 1.1. [Link][1]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of Methyl 2-(thiazol-2-ylcarbamoyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis of novel compounds is a journey of discovery. Yet, the culmination of this journey extends beyond the final product; it encompasses the responsible management of every chemical substance, including the byproducts and surplus materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound for which specific safety and disposal data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a conservative and safety-first approach, grounded in established principles of laboratory chemical waste management.

The Precautionary Principle: Treating the Unknown as Hazardous

The foundational principle for managing a novel or uncharacterized compound like methyl 2-(thiazol-2-ylcarbamoyl)acetate is to assume it is hazardous. This approach is not merely a suggestion but a critical safety imperative to protect laboratory personnel, the wider community, and the environment.[1][2] The rationale behind this principle is twofold: to mitigate unforeseen risks and to ensure compliance with stringent environmental regulations.[2]

Our procedural recommendations are therefore based on a synthesis of information from related chemical structures and general best practices for hazardous waste disposal in a laboratory setting. For instance, the presence of a methyl acetate moiety suggests potential flammability and eye irritation.[3][4][5] Similarly, the thiazole ring, a component of various biologically active molecules, may present skin and eye irritation risks.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the essential steps for the safe handling and disposal of methyl 2-(thiazol-2-ylcarbamoyl)acetate. This procedure is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling methyl 2-(thiazol-2-ylcarbamoyl)acetate, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Given the ester component, prolonged contact may cause skin dryness or cracking.[3]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions between incompatible substances.[1][6]

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for methyl 2-(thiazol-2-ylcarbamoyl)acetate and any materials contaminated with it (e.g., pipette tips, weighing paper).

  • Incompatibility Avoidance: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, as the reactivity of methyl 2-(thiazol-2-ylcarbamoyl)acetate is unknown.

Step 3: Container Selection and Labeling - Clarity is Key

The choice of container and the clarity of its labeling are critical for safe storage and subsequent disposal.

  • Container Material: A chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap, is essential.[1][2]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "Methyl 2-(thiazol-2-ylcarbamoyl)acetate".

    • The approximate quantity of waste.

    • The date of accumulation.

    • The primary hazards (assumed): "Flammable," "Irritant."

    • The name of the principal investigator or research group.

Labeling Component Requirement Rationale
"Hazardous Waste" Mandatory declaration.[7]Immediately communicates the nature of the contents to all personnel.
Full Chemical Name "Methyl 2-(thiazol-2-ylcarbamoyl)acetate"Ensures unambiguous identification of the waste.
Assumed Hazards "Flammable," "Irritant"Provides immediate information on potential risks, based on the precautionary principle and analysis of the chemical structure.
Accumulation Start Date The date the first drop of waste enters the container.Crucial for regulatory compliance regarding storage time limits.
Contact Information Name and contact details of the responsible researcher or lab.Facilitates communication and clarification for waste management personnel.
Step 4: Storage - Safe and Secure Containment

The temporary storage of the hazardous waste container within the laboratory must adhere to strict safety standards.

  • Location: Store the waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[6]

  • Ventilation: The storage area should be well-ventilated.[5]

  • Ignition Sources: Keep the container away from all sources of ignition, such as heat, sparks, and open flames, due to the assumed flammability.[4][5]

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 2-(thiazol-2-ylcarbamoyl)acetate.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Start Start: Handling of Methyl 2-(thiazol-2-ylcarbamoyl)acetate PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Step 1 FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste FumeHood->Segregate Step 2 Container Use a Dedicated, Compatible Waste Container Segregate->Container Label Label Container as 'Hazardous Waste' with Full Details Container->Label Step 3 SAA Store in a Designated Satellite Accumulation Area (SAA) Label->SAA Step 4 SecondaryContainment Place in Secondary Containment SAA->SecondaryContainment StoreSafe Store Away from Incompatibles and Ignition Sources SecondaryContainment->StoreSafe EHS Contact Environmental Health & Safety (EHS) StoreSafe->EHS Step 5 Pickup Arrange for Professional Waste Pickup EHS->Pickup Documentation Complete All Necessary Waste Disposal Documentation Pickup->Documentation End End: Proper Disposal Complete Documentation->End

Caption: Disposal workflow for methyl 2-(thiazol-2-ylcarbamoyl)acetate.

The Final Step: Professional Disposal

Under no circumstances should methyl 2-(thiazol-2-ylcarbamoyl)acetate be disposed of down the drain or in regular trash.[2][7] This is a direct violation of environmental regulations and poses a significant risk.

  • Contact Your EHS Department: The final and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They are the experts in hazardous waste management and will provide specific instructions for the collection and disposal of the waste in accordance with local, state, and federal regulations.[9]

  • Documentation: Be prepared to provide all necessary documentation, including the information on the waste label, to the EHS personnel.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of methyl 2-(thiazol-2-ylcarbamoyl)acetate, upholding the principles of scientific integrity and environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum. [Link]

  • Safety data sheet for Methyl acetate. Alfa Aesar. [Link]

  • Safety Data Sheet for 2-iso Propyl 4 Methyl Thiazole 1% in TEC. PerfumersWorld. [Link]

  • Safety Data Sheet. BB FABRICATION. [Link]

  • Lab safety: Hazardous waste management. ASU Environmental Health and Safety. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Safety Data Sheet: Acetic acid methyl ester. Carl ROTH. [Link]

  • Safety Data Sheet: Acetic acid methyl ester. Carl ROTH. [Link]

  • Hazardous Waste Management Safety Video. University of California, Irvine. [Link]

  • School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.